Methyl 4-bromo-6-chloronicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKLPBKPIATTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromo-6-chloronicotinate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-6-chloronicotinate, a halogenated pyridine (B92270) derivative, has emerged as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple reaction sites for diversification, making it a valuable scaffold for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and logical workflows are presented to aid researchers in its practical application.
Core Chemical Properties
This compound is a solid at room temperature, with the key physical and chemical properties summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1256790-93-8 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrClNO₂ | [3] |
| Molecular Weight | 250.48 g/mol | [2][3] |
| Appearance | Pale-yellow to Yellow-brown Liquid/Solid | |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room temperature, sealed in a dry environment | [3] |
Synthesis of this compound
A general experimental protocol for a similar transformation is provided below. Note: This is a generalized procedure and may require optimization for the specific substrate.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
General Experimental Protocol for Bromination
Materials:
-
Methyl 4-hydroxy-6-chloronicotinate
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (or petroleum ether) for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 4-hydroxy-6-chloronicotinate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxybromide (1.5 - 2.0 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Reactivity and Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The bromine atom at the 4-position and the chlorine atom at the 6-position provide orthogonal handles for selective functionalization through various cross-coupling reactions.
Key Reactions
The primary utility of this compound stems from its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in these reactions, allowing for selective functionalization at the 4-position.
-
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse range of 4-amino-substituted nicotinates.
Application in Kinase Inhibitor Synthesis
Pyridine-based scaffolds are prevalent in many kinase inhibitors as the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. This compound serves as a key starting material for the synthesis of such inhibitors.
The general workflow for the synthesis of a kinase inhibitor using this scaffold is depicted below:
Caption: General workflow for kinase inhibitor synthesis.
Potential Signaling Pathway Targets
While specific signaling pathways directly targeted by derivatives of this compound are not explicitly detailed in the available literature, the broader class of pyridine-based kinase inhibitors is known to target a range of signaling pathways implicated in cancer and other diseases.[5][6] These include:
-
PIM Kinases: Involved in cell survival and proliferation.[7]
-
Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, crucial for cytokine signaling.[8][9]
-
Tropomyosin Receptor Kinases (Trk): A family of receptor tyrosine kinases involved in neuronal development and implicated in various cancers.[10]
The versatile nature of the this compound scaffold allows for the design and synthesis of inhibitors targeting these and other important kinase families. The logical relationship for targeting these pathways is illustrated below.
Caption: Potential kinase signaling pathways targeted.
Experimental Protocols for Key Reactions
Detailed, generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions using a bromo-chloro-substituted pyridine core are provided below. These serve as a starting point for the functionalization of this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its amenability to selective functionalization via palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse chemical libraries. The pyridine core is a key pharmacophore in a multitude of kinase inhibitors, and this compound provides a strategic starting point for the development of novel therapeutics targeting a range of signaling pathways. The experimental protocols and workflows provided in this guide are intended to facilitate the practical application of this compound in research and development settings.
References
- 1. This compound | 1256790-93-8 [chemicalbook.com]
- 2. 1256790-93-8 | 4H23-D-0N | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 1256790-93-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1256790-93-8 [sigmaaldrich.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methyl 4-bromo-6-chloronicotinate: A Technical Guide for Drug Discovery Professionals
CAS Number: 1256790-93-8
This technical guide provides an in-depth overview of Methyl 4-bromo-6-chloronicotinate, a key building block for researchers and scientists in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages detailed information from its close structural analog, Methyl 4-bromo-6-methylnicotinate, to illustrate its synthetic utility and potential applications. This approach provides a robust framework for researchers to design and execute synthetic strategies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1256790-93-8 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
Synthetic Applications
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients and complex organic molecules.[3][4] Its utility stems from the presence of two distinct halogen atoms on the pyridine (B92270) ring, allowing for selective functionalization through various cross-coupling reactions. The bromo substituent at the 4-position is particularly amenable to palladium-catalyzed reactions, making it a versatile handle for introducing molecular diversity.
Analogous Synthesis of this compound
Experimental Protocol:
-
To a solution of methyl 4-hydroxy-6-chloronicotinate (1.0 equivalent) in dichloromethane (B109758) (DCM), add phosphorus oxybromide (POBr₃) (1.5 equivalents) in portions at 0 °C.
-
Stir the solution at 35 °C until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue to 0 °C and cautiously add ethanol, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo and purify the crude product by silica (B1680970) gel column chromatography to yield the final product.
References
An In-depth Technical Guide to the Reactivity of Methyl 4-bromo-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-6-chloronicotinate is a versatile halogenated pyridine (B92270) derivative that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of its two halogen substituents, the bromo group at the 4-position and the chloro group at the 6-position. This strategic arrangement allows for selective functionalization, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key palladium-catalyzed cross-coupling reactions.
Core Reactivity Principles: A Tale of Two Halogens
The synthetic utility of this compound is primarily dictated by the disparate reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to oxidative addition to a low-valent palladium catalyst compared to the stronger C-Cl bond.[1]
This inherent difference in reactivity allows for regioselective functionalization of the pyridine ring. Under carefully controlled conditions, the C4-Br bond can be selectively targeted in cross-coupling reactions, leaving the C6-Cl bond intact for subsequent transformations. This sequential functionalization strategy is a powerful tool for the construction of highly substituted pyridine scaffolds.
Key Synthetic Transformations
This compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The following sections detail the most common and synthetically useful transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 4-position.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-90 | 12-16 | High |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | High |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the regioselective Suzuki-Miyaura coupling at the C4-bromo position of a dihalogenated pyridine, which can be adapted for this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile synthetic handles for further transformations. The higher reactivity of the C-Br bond in this compound makes it the preferred site for this coupling.[1]
Quantitative Data for Sonogashira Coupling
The following table presents typical conditions for the Sonogashira coupling of a bromo-substituted pyridine, which can be considered representative for this compound.
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT - 50 | 16 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 12 | High |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 8 | High |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling at the C4-bromo position.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or Toluene) and the amine base (e.g., Et₃N or DIPEA, 2-3 equiv). Stir for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Catalytic Cycle of the Sonogashira Coupling
Caption: A simplified representation of the Sonogashira coupling catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and other bioactive molecules. The C4-Br bond of this compound is the more reactive site for this transformation.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative conditions for the Buchwald-Hartwig amination of a bromo-substituted pyridine.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | High |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | High |
| Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | High |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This general protocol can be adapted for the amination of this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) in a Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Logical Relationship in Regioselective Cross-Coupling
Caption: The logic of regioselective functionalization of the title compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The differential reactivity of its bromo and chloro substituents under palladium-catalyzed cross-coupling conditions allows for predictable and regioselective functionalization. This technical guide has provided an in-depth overview of its reactivity in key synthetic transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The provided data, protocols, and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals seeking to utilize this compound in the synthesis of novel and complex molecules. The ability to selectively modify the 4-position while retaining the 6-chloro group for subsequent reactions opens up a wide array of possibilities for creating diverse molecular architectures with potential applications in various fields of chemical science.
References
An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-6-chloronicotinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-bromo-6-chloronicotinate, a key intermediate in the development of pharmaceutical compounds and functional materials. This document details synthetic protocols, quantitative data, and methods for the derivatization of this versatile building block through common cross-coupling reactions.
Core Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. A common pathway involves the transformation of a corresponding 4-hydroxy precursor. An alternative and frequently employed synthesis commences with commercially available 4,6-dichloronicotinic acid, which undergoes a series of transformations to yield the target compound.
A plausible and effective synthetic pathway begins with the ethyl ester of 4,6-dichloronicotinic acid. The 4-chloro position is selectively displaced by an amino group, which is subsequently converted to a bromo substituent via a Sandmeyer-type reaction. The resulting ethyl 4-bromo-6-chloronicotinate can then be transesterified to the desired methyl ester.
Experimental Protocol: Synthesis from 4,6-Dichloronicotinic Acid Ethyl Ester
This multi-step protocol outlines a representative synthesis of this compound.
Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester
To a solution of 4,6-dichloronicotinic acid ethyl ester, 4-methoxybenzylamine (B45378) is added, and the mixture is stirred at a temperature between 0°C and 60°C. Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester.[1]
Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester
The product from Step 1 is dissolved in trifluoroacetic acid and heated to 50-60°C. After the reaction is complete, the trifluoroacetic acid is partially evaporated, and the mixture is poured into ice water. The pH is adjusted to alkaline with sodium bicarbonate or sodium carbonate, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords 4-amino-6-chloronicotinic acid ethyl ester.[1]
Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester
4-amino-6-chloronicotinic acid ethyl ester is dissolved in dichloromethane. Tert-butyl nitrite (B80452) and benzyltriethylammonium bromide are added, and the reaction is stirred at room temperature. After completion, the reaction mixture is poured into water, and the product is extracted. The organic layer is washed, dried, and concentrated to give 4-bromo-6-chloronicotinic acid ethyl ester, which can be further purified by column chromatography.[1]
Step 4: Synthesis of this compound
The ethyl ester can be converted to the methyl ester via standard transesterification methods, typically by heating in methanol (B129727) with a catalytic amount of acid or base. Alternatively, the corresponding 4-bromo-6-chloronicotinic acid can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| CAS Number | 1256790-93-8 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, room temperature |
Reference Spectroscopic Data for Methyl 4-bromo-6-methylnicotinate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.79 (s, 1H), 7.45 (s, 1H), 3.93 (s, 3H), 2.61 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.7, 161.9, 151.8, 140.5, 126.9, 125.7, 52.9, 24.8.
Synthesis of Derivatives via Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is a versatile handle for the synthesis of a wide range of derivatives through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in these reactions, allowing for selective functionalization at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine (B92270) core and various aryl or vinyl groups.
In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq). A suitable solvent, such as a mixture of toluene (B28343) and water or dioxane and water, is added. The mixture is heated, typically between 80-120°C, and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties at the 4-position, leading to the formation of arylalkynes.
To a degassed solution of this compound (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine, a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq) and a copper(I) co-catalyst such as CuI (0.04-0.10 eq) are added. The terminal alkyne (1.1-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired alkynyl derivative.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.
Caption: Synthetic pathway to this compound.
Caption: Derivatization of this compound.
References
The Rise of Nicotinic Acid Analogs in Oncology: A Technical Guide to Their Anti-Angiogenic Activity
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, a growing body of research has illuminated the potential of nicotinic acid and nicotinamide (B372718) derivatives as potent anti-cancer agents. This technical guide delves into the burgeoning field of these small molecules, with a particular focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation cancer therapies.
Introduction: Targeting Tumor Angiogenesis
The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by hijacking the body's natural angiogenic signaling pathways. A primary driver of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new vascular structures that feed the tumor.[1][2] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has become a cornerstone of modern cancer therapy.[1][3][4]
Nicotinic acid (a form of vitamin B3) and its amide, nicotinamide, are simple heterocyclic compounds. However, their chemical scaffold has proven to be a versatile starting point for the synthesis of a diverse array of derivatives with significant biological activities.[5][6][7] Recent studies have highlighted a particular class of these analogs as potent inhibitors of VEGFR-2, demonstrating their potential to disrupt tumor angiogenesis and curb cancer progression.[8][9][10][11][12][13]
This guide will synthesize the current understanding of these nicotinic acid and nicotinamide analogs, presenting key quantitative data on their biological activity, detailing the experimental protocols used for their evaluation, and visualizing the underlying molecular pathways and experimental workflows.
Quantitative Biological Activity of Nicotinic Acid Analogs
The anti-cancer efficacy of novel nicotinic acid and nicotinamide derivatives is typically assessed through a combination of in vitro cytotoxicity assays against various cancer cell lines and direct enzymatic assays to determine their inhibitory effect on VEGFR-2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays.
In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected nicotinic acid and nicotinamide analogs against common human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | HCT-15 | Not specified, but higher potential than Doxorubicin | Doxorubicin | Not specified |
| PC-3 | Not specified, but higher potential than Doxorubicin | Doxorubicin | Not specified | |
| 8 | HCT-116 | 5.4 | Sorafenib | Not specified |
| HepG2 | 7.1 | Sorafenib | Not specified | |
| 16c | MCF-7 | 2.1 | Not specified | Not specified |
| HepG2 | 4.61 | Not specified | Not specified | |
| HCT-116 | 4.05 | Not specified | Not specified | |
| 18a | HCT-116 | Not specified, but potent | Not specified | Not specified |
| A-1 | HCT-116 | Good activity | Sorafenib | Not specified |
| C-6 | HCT-116 | Good activity | Sorafenib | Not specified |
| D-1 | HCT-116 | Activity almost double that of Sorafenib | Sorafenib | Not specified |
Data compiled from multiple sources.[8][9][11][12][13][14]
VEGFR-2 Inhibition
The direct inhibitory activity of these analogs against the VEGFR-2 enzyme is a key indicator of their anti-angiogenic potential.
| Compound ID | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |
| 5c | 0.068 | Sorafenib | Not specified |
| 8 | 0.077 | Sorafenib | 0.054 |
| 16c | 0.24 | Not specified | Not specified |
| A-1 | Good activity | Not specified | Not specified |
| C-6 | Good activity | Not specified | Not specified |
| D-1 | Good activity | Not specified | Not specified |
Data compiled from multiple sources.[8][9][11][12][13][14]
Experimental Protocols
The evaluation of novel nicotinic acid analogs follows a standardized workflow in pre-clinical drug discovery. This section outlines the typical methodologies for synthesis and biological testing.
General Synthesis of Nicotinamide Derivatives
A common synthetic route to generate libraries of nicotinamide derivatives involves the initial activation of nicotinic acid, followed by coupling with a variety of amine-containing building blocks.
Caption: General synthesis of nicotinamide analogs.
This process begins with the conversion of nicotinic acid to the more reactive nicotinoyl chloride using a chlorinating agent like thionyl chloride.[14] The resulting acid chloride is then reacted with a selected amine to form the desired amide bond, yielding the final nicotinamide derivative.[14]
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15]
Protocol:
-
Cell Seeding: Human cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized nicotinic acid analogs for a specified period, typically 48 to 72 hours.[15]
-
MTT Addition: An MTT stock solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[15]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[15]
Caption: Workflow for MTT cytotoxicity assay.
VEGFR-2 Kinase Assay
To confirm that the observed cytotoxicity is, at least in part, due to the inhibition of VEGFR-2, a direct enzymatic assay is performed.
Protocol:
Commercially available VEGFR-2 kinase assay kits are typically used. These assays generally follow a common principle:
-
Immobilization: Recombinant human VEGFR-2 enzyme is immobilized on a microplate.
-
Inhibition: The synthesized nicotinic acid analogs are added at various concentrations to the wells, along with a suitable substrate (e.g., a synthetic peptide) and ATP.
-
Kinase Reaction: The plate is incubated to allow the kinase reaction to proceed. In the absence of an inhibitor, VEGFR-2 will phosphorylate the substrate.
-
Detection: A detection antibody that specifically recognizes the phosphorylated substrate is added. This antibody is often conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal (colorimetric or chemiluminescent).
-
Signal Measurement: The signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Mechanism of Action: The VEGFR-2 Signaling Pathway
The anti-angiogenic activity of these nicotinic acid analogs stems from their ability to interfere with the VEGFR-2 signaling cascade. The following diagram illustrates this pathway and the point of inhibition.
Caption: VEGFR-2 signaling pathway and inhibition.
Upon binding of VEGF, two VEGFR-2 monomers dimerize, leading to the autophosphorylation of their intracellular kinase domains.[1] This phosphorylation event activates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival – the key cellular processes of angiogenesis.[1] The nicotinic acid analogs discussed herein act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.
Conclusion and Future Directions
Nicotinic acid and its derivatives have emerged as a promising class of compounds for the development of novel anti-cancer therapies. Their demonstrated ability to inhibit VEGFR-2 and exert cytotoxic effects on a range of cancer cell lines underscores their potential as anti-angiogenic agents. The structure-activity relationship (SAR) studies, which are ongoing in many research groups, will be crucial in optimizing the potency and selectivity of these compounds.[16][17][18][19] Future work will likely focus on enhancing their drug-like properties, evaluating their efficacy in in vivo models, and exploring their potential in combination with other cancer therapies. The versatility of the nicotinic acid scaffold, combined with the critical role of VEGFR-2 in tumor progression, ensures that this will remain a vibrant and fruitful area of cancer research.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 10. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Methyl 4-bromo-6-chloronicotinate: A Core Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-6-chloronicotinate is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl ester at the 3-position, provides a versatile scaffold for the synthesis of complex, biologically active molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, making this intermediate particularly valuable in the construction of diverse chemical libraries for drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a drug intermediate, with a focus on its role in the development of targeted therapies such as kinase and B-cell lymphoma 2 (Bcl-2) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to assist researchers in leveraging this versatile molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from more readily available precursors. One common method involves the halogenation of a corresponding hydroxynicotinate.
Experimental Protocol: Synthesis from a Hydroxy Precursor
This protocol details a representative synthesis of a 4-bromo-6-methylnicotinate from its 4-hydroxy analogue. The same principle can be applied to the 6-chloro analogue.
Materials:
-
Methyl 4-hydroxy-6-methylnicotinate
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Petroleum Ether (PE)
-
Ethyl Acetate (B1210297) (EA)
Procedure:
-
To a solution of Methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in DCM, add POBr₃ (1.5 eq) in portions at 0°C.
-
Stir the solution at 35°C until the starting material is completely consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue to 0°C and cautiously add ethanol followed by saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with an appropriate organic solvent three times.
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography using a PE/EA eluent to yield the final product.
Key Reactions and Applications in Drug Synthesis
The strategic placement of two different halogen atoms on the pyridine ring of this compound allows for a range of selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective functionalization at the 4-position.[1] This section details the most important transformations and their application in the synthesis of targeted therapeutics.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[1]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids. This reaction is pivotal in the synthesis of numerous kinase inhibitors, where the introduced aryl moiety often interacts with the hinge region of the kinase ATP-binding site.
Caption: Suzuki-Miyaura Coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane (B91453) and water (4:1), add potassium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DME/H₂O | 85 | 16 | 78 |
Note: This data is representative and compiled from typical Suzuki-Miyaura reaction conditions for similar substrates.
The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne, a common structural motif in many kinase inhibitors, including the FGFR inhibitor Futibatinib (TAS-120).
Caption: Sonogashira Coupling of this compound.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF), add triethylamine (B128534) (3.0 eq).
-
Degas the solution with argon for 20 minutes.
-
Add Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 16 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 25 | 16 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/XPhos (2) | 5 | DIPEA | DMF | 60 | 10 | 88 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | 10 | Et₃N | Toluene | 50 | 18 | 82 |
Note: This data is representative and compiled from typical Sonogashira reaction conditions for similar substrates.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is essential for introducing amine functionalities present in many drug molecules.
Caption: Buchwald-Hartwig Amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Place a mixture of this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (2.0 eq) in a reaction vessel.
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110°C for 18 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Targeted Therapeutics
FGFR Inhibitors: The Case of Futibatinib (TAS-120)
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[2] Dysregulation of FGFR signaling is implicated in various cancers. Futibatinib (TAS-120) is a potent and irreversible inhibitor of FGFR1-4. The synthesis of Futibatinib and other FGFR inhibitors often involves the construction of a core structure where a substituted pyridine or pyrimidine (B1678525) is linked to other aromatic systems, a transformation for which this compound is an ideal starting point.
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[1][3]
Bcl-2 Inhibitors: The Case of Venetoclax
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is overexpressed in many hematological malignancies. Venetoclax is a highly selective Bcl-2 inhibitor that restores the natural process of programmed cell death (apoptosis). The complex heterocyclic core of Venetoclax and its analogues can be constructed using versatile building blocks like this compound.
Bcl-2 Apoptotic Signaling Pathway
In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are the effectors of mitochondrial outer membrane permeabilization and subsequent apoptosis. In cancer cells overexpressing Bcl-2, this balance is shifted towards survival. Venetoclax acts as a BH3 mimetic, binding to Bcl-2 and displacing BIM, thereby initiating the apoptotic cascade.
Caption: Simplified Bcl-2 Apoptotic Pathway and the inhibitory action of Venetoclax.
Conclusion
This compound is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its utility is primarily derived from its amenability to selective palladium-catalyzed cross-coupling reactions, which allow for the controlled and diverse functionalization of the pyridine scaffold. This adaptability has made it a key component in the development of targeted therapies, particularly in oncology. The experimental protocols and data presented in this guide underscore the versatility of this compound and provide a foundation for its further application in drug discovery and development. As the demand for novel, highly specific therapeutics continues to grow, the importance of such versatile chemical building blocks in medicinal chemistry is set to increase.
References
Spectroscopic and Synthetic Profile of Methyl 4-bromo-6-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 4-bromo-6-chloronicotinate (CAS No. 1256790-93-8), a halogenated pyridine (B92270) derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.
Additionally, a detailed, plausible experimental protocol for the synthesis and spectroscopic characterization of this compound is provided, adapted from general methods for the synthesis of substituted methyl nicotinates.
Core Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, offering a reliable reference for its identification and characterization.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | Singlet | 1H | H-2 (Aromatic) |
| ~7.80 | Singlet | 1H | H-5 (Aromatic) |
| ~3.95 | Singlet | 3H | -OCH₃ (Ester) |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~155 | C-6 (Aromatic) |
| ~152 | C-2 (Aromatic) |
| ~142 | C-4 (Aromatic) |
| ~128 | C-5 (Aromatic) |
| ~125 | C-3 (Aromatic) |
| ~53 | -OCH₃ (Ester) |
| Solvent: CDCl₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2950 | Medium | C-H stretch (aromatic and methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580, 1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| ~1300-1100 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-Cl stretch |
| ~600-500 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 251/249/247 | High | [M]⁺ (Molecular ion peak, isotopic pattern for Br and Cl) |
| 220/218/216 | Medium | [M - OCH₃]⁺ |
| 192/190/188 | Medium | [M - COOCH₃]⁺ |
| 141/139 | Low | [M - Br - OCH₃]⁺ |
Experimental Protocols
The following sections detail a plausible methodology for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis can be envisioned as a multi-step process starting from 4-hydroxy-6-chloronicotinic acid.
Step 1: Esterification of 4-hydroxy-6-chloronicotinic acid
To a solution of 4-hydroxy-6-chloronicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-hydroxy-6-chloronicotinate.
Step 2: Bromination of Methyl 4-hydroxy-6-chloronicotinate
Phosphorus(V) oxybromide (POBr₃) is added portion-wise to a solution of methyl 4-hydroxy-6-chloronicotinate in a suitable solvent like acetonitrile (B52724) at 0°C. The reaction mixture is then warmed to room temperature and stirred until the starting material is consumed, as monitored by TLC. The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed.
Infrared (IR) Spectroscopy The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Mass spectral data is to be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or by gas chromatography. The ionization energy would be set to 70 eV, and the mass spectrum recorded over a suitable mass-to-charge (m/z) range.
Visualizations
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Elucidation.
Forging the Keys to Cellular Control: An In-depth Technical Guide to the Synthesis of Kinase Inhibitors
Aimed at the forefront of drug discovery, this comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of kinase inhibitors, focusing on the essential starting materials and core structural scaffolds that form the backbone of modern targeted therapies. Protein kinases, pivotal regulators of cellular signaling, have emerged as a critical class of drug targets. The development of small molecule inhibitors that can modulate their activity has revolutionized the treatment of numerous diseases, most notably cancer. This document delves into the practical synthesis of these vital compounds, offering structured data, detailed experimental protocols, and visual guides to the underlying molecular pathways and laboratory workflows.
At the heart of many successful kinase inhibitors lie "privileged scaffolds" – core molecular frameworks that are pre-validated to bind to the ATP-binding site of kinases. This guide focuses on four of the most prominent and versatile scaffolds: pyrimidine (B1678525), quinazoline, pyrazole (B372694), and indole (B1671886). For each, we will explore common starting materials and synthetic routes, supported by quantitative data and step-by-step experimental procedures.
The General Blueprint: A Workflow for Kinase Inhibitor Synthesis
The journey from a conceptual kinase inhibitor to a purified compound ready for biological evaluation typically follows a structured workflow. This process begins with the selection and synthesis of a core scaffold, followed by the strategic addition of various substituents to optimize potency, selectivity, and pharmacokinetic properties. Purification and characterization are critical steps to ensure the identity and purity of the final compound before it proceeds to biological screening.
Privileged Scaffolds in Kinase Inhibitor Synthesis
The following sections provide a detailed look at the synthesis of kinase inhibitors based on four key privileged scaffolds.
The Pyrimidine Core: A Versatile Hinge-Binder
The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, largely due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1] The 2,4-diaminopyrimidine (B92962) and related motifs are particularly prevalent in a multitude of approved and investigational kinase inhibitors.[2][3]
Table 1: Synthesis and Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Starting Material(s) | Key Reaction(s) | Target Kinase(s) | IC50 (nM) | Overall Yield (%) | Reference(s) |
| 4,6-difluoro-N-methylpyrimidin-2-amine, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | Nucleophilic Aromatic Substitution (SNAr) | Aurora A | 52.2 | Not Reported | [4] |
| 2,4,5-trichloropyrimidine, Phenylenediamine | Nucleophilic Aromatic Substitution (SNAr) | FAK | 130 (A549 cells) | Not Reported | [5] |
| 2,4,5-trichloropyrimidine, Substituted anilines | Nucleophilic Aromatic Substitution (SNAr) | CDK7 | 7.21 | Not Reported | [6] |
This protocol outlines a two-step nucleophilic aromatic substitution (SNAr) followed by deprotection and amide coupling.
Step 1: Synthesis of Intermediate 1 - Monosubstitution at C4
-
To a solution of 4,6-difluoro-N-methylpyrimidin-2-amine (1.0 eq) in 1-pentanol, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) and triethylamine (B128534) (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Intermediate 1.
Step 2: Synthesis of Intermediate 2 - Disubstitution at C6
-
Dissolve Intermediate 1 (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add 5-methyl-1H-pyrazol-3-amine (1.2 eq), sodium iodide (0.1 eq), and triethylamine (2.0 eq).
-
Heat the reaction mixture and stir (optimal temperature and time may require adjustment).
-
After completion (monitored by TLC), cool the mixture and quench with brine.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Filter and concentrate the solution to yield crude Intermediate 2.
-
Purify by flash column chromatography.
Step 3: Synthesis of Final Kinase Inhibitor - Amide Coupling
-
Dissolve Intermediate 2 (1.0 eq) in a 2:1 mixture of dichloromethane (B109758) (DCM) and methanol.
-
Add 2N hydrochloric acid in ether (5.0 eq) and stir at room temperature for 4 hours to remove the Boc protecting group.
-
Concentrate the mixture in vacuo to obtain the crude amine salt.
-
Dissolve the amine salt in a 1:3 mixture of dimethylformamide (DMF) and DCM.
-
Add triethylamine (6.0 eq), the desired substituted benzoic acid (e.g., 4-chloro-2-fluorobenzoic acid) (1.2 eq), and propanephosphonic acid anhydride (B1165640) (T3P) (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with brine and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography.
The Quinazoline Core: A Scaffold for EGFR Inhibitors
The 4-anilinoquinazoline (B1210976) scaffold is a hallmark of many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, including the approved drugs Gefitinib and Erlotinib.[7][8] The synthesis of this core often involves the construction of the quinazolinone ring followed by chlorination and subsequent nucleophilic substitution with a substituted aniline.
Table 2: Synthesis and Activity of Representative Quinazoline-Based Kinase Inhibitors
| Starting Material(s) | Key Reaction(s) | Target Kinase(s) | IC50 (nM) | Overall Yield (%) | Reference(s) |
| 3,4-dihydroxy benzoic acid, 3-ethynylaniline (B136080) | O-alkylation, Nitration, Reduction, Cyclization, Chlorination, SNAr | EGFR | Not Reported | 44 | [8] |
| Methyl 3-hydroxy-4-methoxybenzoate, 3-chloro-4-fluoroaniline | Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination | EGFR | Not Reported | 37.4 | [9] |
| 6,7-dimethoxy quinazolin-4-one, 3-chloro-4-fluoroaniline | Demethylation, Chlorination, SNAr, Etherification | EGFR | Not Reported | Not Reported | [7] |
This protocol describes a multi-step synthesis of Erlotinib starting from 3,4-dihydroxy benzoic acid.
Step 1: O-Alkylation and Esterification
-
To a solution of 3,4-dihydroxy benzoic acid in DMF, add potassium carbonate and 1-chloro-2-methoxyethane.
-
Heat the mixture to afford 3,4-bis(2-methoxyethoxy)benzoic acid.
-
Esterify the carboxylic acid in acidic ethanol (B145695) to yield ethyl 3,4-bis(2-methoxyethoxy)benzoate.
Step 2: Nitration
-
Nitrate the ethyl benzoate (B1203000) derivative using a mixture of nitric acid and acetic acid at 0-5 °C to introduce a nitro group at the 6-position.
Step 3: Reduction
-
Reduce the nitro group to an amine using a reducing agent such as ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst.
Step 4: Quinazolinone Ring Formation
-
Cyclize the resulting amino ester by heating with formamide (B127407) and ammonium formate at approximately 160 °C to form the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
Step 5: Chlorination
-
Chlorinate the quinazolinone at the 4-position using a chlorinating agent like oxalyl chloride or thionyl chloride to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
Step 6: Nucleophilic Aromatic Substitution
-
React the 4-chloroquinazoline (B184009) derivative with 3-ethynylaniline in a suitable solvent such as isopropanol, often under acidic conditions, to afford Erlotinib.
-
The final product can be precipitated by cooling and pouring the reaction mixture into ice water, followed by filtration and washing.
The Pyrazole Core: A Versatile Building Block
The pyrazole scaffold is another privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors.[1] A common and powerful method for the synthesis of pyrazole-based inhibitors is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl groups.[3]
Table 3: Synthesis and Activity of Representative Pyrazole-Based Kinase Inhibitors
| Starting Material(s) | Key Reaction(s) | Target Kinase(s) | IC50 (nM) | Overall Yield (%) | Reference(s) |
| 1-benzyl-4-bromo-1H-pyrazole, Aryl/heteroaryl boronic acids | Suzuki-Miyaura Cross-Coupling | Various (e.g., AKT) | Varies with derivative | Varies with derivative | [1] |
| 4-bromo-3,5-dinitro-1H-pyrazole, Aryl/heteroaryl boronic acids | Suzuki-Miyaura Cross-Coupling, Iron-catalyzed reduction | Not specified | Not applicable | Varies with derivative | [10] |
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-benzyl-4-bromo-1H-pyrazole.
-
In a reaction vessel, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2, 1-5 mol%), and a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-aryl-1H-pyrazole derivative.
The Indole Core: A Scaffold from Nature and Synthesis
The indole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including kinase inhibition.[11] The Fischer indole synthesis is a classic and versatile method for constructing the indole core from an arylhydrazine and an aldehyde or ketone under acidic conditions.[12]
Table 4: Synthesis and Activity of Representative Indole-Based Kinase Inhibitors
| Starting Material(s) | Key Reaction(s) | Target Kinase(s) | IC50 (nM) | Overall Yield (%) | Reference(s) |
| Phenylhydrazine (B124118), Pyruvic acid | Fischer Indole Synthesis | Not specified | Not applicable | Varies with conditions | |
| 2-methylindole | Electrocyclization, Nitrene insertion | Not specified (Staurosporine aglycon) | Not applicable | 28-36 |
This protocol outlines the general steps for the Fischer indole synthesis.
-
Formation of the Phenylhydrazone:
-
In a suitable solvent such as acetic acid or ethanol, combine the selected phenylhydrazine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq).
-
Heat the mixture to facilitate the condensation reaction and formation of the phenylhydrazone. In many cases, the phenylhydrazone can be used in the next step without isolation.
-
-
Indolization:
-
To the phenylhydrazone (or the reaction mixture from the previous step), add an acid catalyst. This can be a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid, or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride or boron trifluoride).
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 200 °C, depending on the substrates and catalyst used.
-
The reaction involves a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and neutralize the acid carefully, often by pouring it onto ice and adding a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude indole derivative by recrystallization or column chromatography.
-
Targeting Cellular Signaling: The EGFR Pathway
Many of the kinase inhibitors synthesized using the scaffolds described above, particularly the 4-anilinoquinazolines, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.
This technical guide provides a foundational understanding of the synthesis of key kinase inhibitor scaffolds. The provided protocols serve as a starting point for researchers, who will need to adapt and optimize these methods for their specific target molecules. The continued exploration of novel synthetic routes and the diversification of these privileged scaffolds will undoubtedly lead to the discovery of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for Methyl 4-bromo-6-chloronicotinate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-6-chloronicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated pyridine (B92270) core, featuring a bromine atom at the 4-position and a chlorine atom at the 6-position, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, serves as a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C4-position. This regioselectivity is driven by the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle. The resulting 4-aryl-6-chloronicotinate derivatives are valuable intermediates in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.
Principle of Selectivity
In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This difference in bond strength and polarizability allows for the selective coupling at the more reactive C4-Br position of this compound, while leaving the C6-Cl bond intact for potential subsequent transformations. By carefully controlling the reaction conditions, high yields of the desired mono-arylated product can be achieved.
Quantitative Data Summary
The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are illustrative of typical outcomes and may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenyl-6-chloronicotinate | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-6-chloronicotinate | 90-98% |
| 3 | 3-Tolylboronic acid | Methyl 4-(3-tolyl)-6-chloronicotinate | 88-96% |
| 4 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-6-chloronicotinate | 82-92% |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-(4-(trifluoromethyl)phenyl)-6-chloronicotinate | 75-85% |
| 6 | 2-Thienylboronic acid | Methyl 4-(thiophen-2-yl)-6-chloronicotinate | 70-80% |
| 7 | 1-Naphthylboronic acid | Methyl 4-(naphthalen-1-yl)-6-chloronicotinate | 65-75% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the selective Suzuki-Miyaura coupling at the C4-position. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure methyl 4-aryl-6-chloronicotinate.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst/Ligand: Screen different palladium catalysts and phosphine (B1218219) ligands. Electron-rich and bulky ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.
-
Base: The choice of base is critical. Cs₂CO₃ and K₃PO₄ are often more effective than K₂CO₃.
-
Temperature: Increasing the reaction temperature may improve the yield, but be mindful of potential decomposition.
-
Water Content: In biphasic systems, the ratio of organic solvent to water can significantly impact the reaction rate and yield.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Using a slight excess of the boronic acid can be beneficial.
-
Protodeborylation: The boronic acid can be protonated and removed from the catalytic cycle. Ensure the base is sufficiently strong and the reaction is properly degassed.
-
Reaction at C-Cl bond: While less reactive, coupling at the C-Cl position can occur under harsh conditions or with highly active catalyst systems. If this is observed, reducing the temperature or using a less active catalyst may be necessary.
-
These application notes provide a comprehensive guide for the utilization of this compound in Suzuki-Miyaura coupling reactions. The provided protocols and data serve as a foundation for the synthesis of diverse 4-aryl-6-chloronicotinate derivatives, which are valuable precursors in various fields of chemical research and development.
Application Notes: Regioselective Sonogashira Coupling of Methyl 4-bromo-6-chloronicotinate
Introduction
Methyl 4-bromo-6-chloronicotinate is a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure features two distinct halogen atoms on the pyridine (B92270) ring, offering a platform for sequential and regioselective functionalization. The Sonogashira coupling, a robust palladium- and copper-catalyzed cross-coupling reaction, is ideal for forming carbon-carbon bonds between aryl halides and terminal alkynes.[1][2]
A key principle in palladium-catalyzed cross-coupling reactions is the relative reactivity of aryl halides, which follows the order: I > Br > Cl.[1][3] This reactivity difference allows for the highly selective Sonogashira coupling at the more reactive C4-Br bond of this compound, while leaving the C6-Cl bond intact for subsequent downstream transformations. This application note provides a detailed protocol for this selective reaction, enabling the synthesis of 4-alkynyl-6-chloronicotinate derivatives, which are versatile intermediates in the development of novel therapeutics and functional materials.[4][5]
Caption: General scheme for the regioselective Sonogashira reaction.
Summary of Reaction Parameters
The success of the Sonogashira coupling depends on the careful selection of catalyst, base, and solvent. The following table summarizes typical conditions for the reaction with substrates similar to this compound. Optimization may be required for specific terminal alkynes.
| Component | Reagent/Parameter | Typical Loading/Value | Notes |
| Aryl Halide | This compound | 1.0 equivalent | The C-Br bond is the reactive site. |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2 - 5 mol % | PdCl₂(PPh₃)₂ is often robust and sufficient for this transformation.[3][6] |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | 4 - 10 mol % | Essential for the copper catalytic cycle that forms the reactive copper acetylide.[3][6] |
| Base | Triethylamine (B128534) (Et₃N) or DIPEA | 2.0 - 3.0 equivalents | An amine base is required to neutralize the HBr formed and deprotonate the alkyne.[3] |
| Solvent | Anhydrous THF, Toluene, or DMF | - | The reaction must be conducted under anhydrous and anaerobic conditions.[2] |
| Temperature | Room Temperature to 80 °C | - | Gentle heating may be required for less reactive alkynes or to increase the reaction rate.[6] |
| Reaction Time | 2 - 24 hours | - | Progress should be monitored by TLC or LC-MS.[1] |
Catalytic Cycle and Experimental Workflow
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition to the C-Br bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[1]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
The following workflow provides a general overview of the experimental procedure.
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Anhydrous triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[3]
-
Addition of Reagents : Add anhydrous THF, followed by anhydrous triethylamine (2.5 equiv). Stir the resulting suspension for 5-10 minutes at room temperature.
-
Addition of Alkyne : Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction : Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).[1][7]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(alkynyl)-6-chloronicotinate product.
-
Characterization : Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
-
Low Reactivity : If the reaction fails to proceed, consider increasing the temperature, using a more electron-rich phosphine (B1218219) ligand, or switching to a more polar solvent like DMF.[1]
-
Alkyne Homocoupling (Glaser Coupling) : The formation of a symmetric diyne byproduct can occur, especially if oxygen is present. Ensure the reaction is performed under strictly anaerobic conditions.[8]
-
Catalyst Deactivation : If the reaction stalls, catalyst deactivation may be the cause. Using a stronger, non-coordinating base or ensuring the purity of all reagents can mitigate this issue.[1]
Conclusion
The Sonogashira reaction of this compound offers a reliable and highly regioselective method for synthesizing 4-alkynyl-6-chloronicotinate derivatives. The protocol detailed here provides a robust foundation for researchers to access these valuable intermediates. The preservation of the C-Cl bond allows for further diversification, making this a powerful strategy in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. benchchem.com [benchchem.com]
Application Notes: Heck Coupling Protocol for Substituted Pyridines
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This reaction is particularly valuable in pharmaceutical and materials science for the functionalization of heterocyclic compounds. Substituted pyridines are prevalent structural motifs in a vast array of active pharmaceutical ingredients (APIs) and functional materials. The Heck reaction provides a powerful and versatile method for C-C bond formation at various positions of the pyridine (B92270) ring, allowing for the introduction of diverse side chains.
However, the electron-deficient nature of the pyridine ring can present challenges compared to carbocyclic aryl halides. The choice of catalyst system, including the palladium source and supporting ligands, along with the base and solvent, is critical for achieving high yields and selectivity.[4] These application notes provide a detailed protocol and optimization guidelines for performing the Heck coupling reaction on substituted halopyridines.
Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle consists of three primary steps: (1) Oxidative addition of the halopyridine to the active Pd(0) species, (2) Coordination and subsequent migratory insertion of the alkene into the Pd-C bond, and (3) β-hydride elimination to form the product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[5][6]
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocols
This section provides a generalized protocol for the Heck coupling of a substituted bromopyridine with an alkene. Specific quantities and conditions should be optimized for each unique substrate pairing.
Protocol 1: General Procedure for Heck Coupling of Halopyridines
This protocol is a generalized procedure based on common literature practices for coupling aryl halides.[4][6][7]
Materials:
-
Halopyridine (e.g., 4-bromopyridine, 1.0 mmol)
-
Alkene (e.g., Styrene or n-Butyl Acrylate, 1.2-1.5 mmol)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%), if required
-
Base (e.g., K₂CO₃, Et₃N, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, or Toluene, 3-5 mL)
-
Schlenk tube or microwave vial
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine (1.0 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).[4]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (3-5 mL) via syringe. If a ligand is used, it should be added with the solid reagents. Stir the mixture for 10-15 minutes at room temperature.
-
Substrate Addition: Add the alkene (1.2-1.5 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (1-24 hours).[6][7] Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (3 x 10 mL) and brine (10 mL).[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[6]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Optimization of Reaction Conditions
The success of the Heck coupling with substituted pyridines is highly dependent on the careful selection of reaction parameters. The following tables summarize various conditions reported in the literature for Heck reactions, which can serve as a starting point for optimization.
Table 1: Screening of Catalysts, Bases, and Solvents for a Model Heck Reaction (Based on a model reaction of 4-bromoacetophenone and styrene, adaptable for halopyridines)[7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | THP-salt (2) | Cs₂CO₃ | DMF/H₂O | 80 | ~85 |
| 2 | Pd(OAc)₂ (1) | THP-salt (2) | K₂CO₃ | DMF/H₂O | 80 | >95 |
| 3 | Pd(OAc)₂ (1) | THP-salt (2) | t-BuOK | DMF/H₂O | 80 | ~90 |
| 4 | Pd(OAc)₂ (1) | THP-salt (2) | K₃PO₄ | DMF/H₂O | 80 | ~92 |
| 5 | PdCl₂ (1) | THP-salt (2) | K₂CO₃ | DMF/H₂O | 80 | ~75 |
*THP-salt = 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt. This data highlights that K₂CO₃ provided the best yield under these specific conditions.[7]
Table 2: Examples of Heck Coupling Conditions for Various Substrates
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 2-Bromonaphthalene | Ethyl Crotonate | Pd EnCat®40 (1) | AcONa (2) | DMF | - | - | - | [3][8] |
| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ / Ligand | - | - | - | - | High | [9] |
| 4-Halopyridine | Arylboronic Acid* | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | - | - | - | - | [4] |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | [1] |
| Aryl Bromide | Styrene | Pd-complex 6 (2) | K₂CO₃ (2) | DMF | 60 | 12 | High | [10] |
*Note: The example with 4-halopyridine is for a Suzuki coupling but illustrates a common catalyst/base system for activating the C-X bond.[4]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Heck coupling protocol, from initial setup to final product analysis.
Caption: General experimental workflow for a Heck coupling reaction.
The Mizoroki-Heck reaction is an indispensable tool for the synthesis of substituted pyridines. Success in these couplings relies on the systematic optimization of key parameters, including the palladium catalyst, ligands, base, and solvent. While electron-deficient halopyridines can be challenging substrates, modern advancements in catalyst systems, including the use of N-heterocyclic carbene ligands and phosphine-free protocols, have significantly broadened the scope and efficiency of these transformations.[7][9][11] The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to successfully apply the Heck reaction to their specific pyridine-containing targets.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Synthesis of 4-Aryl-6-Chloronicotinates via Suzuki-Miyaura Coupling: A Detailed Guide for Researchers
Application Note & Protocol
Introduction
The synthesis of 4-aryl-6-chloronicotinates from methyl 4-bromo-6-chloronicotinate is a crucial transformation in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties at the 4-position of the pyridine (B92270) ring. This application note provides a detailed protocol for this synthesis, a summary of expected yields with various arylboronic acids, and visual guides to the experimental workflow and underlying reaction mechanism. This information is intended to assist researchers, scientists, and drug development professionals in the efficient synthesis of these valuable compounds.
General Reaction Scheme
The core of this synthetic route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the desired methyl 4-aryl-6-chloronicotinate.
Caption: General Suzuki-Miyaura cross-coupling reaction for the synthesis of methyl 4-aryl-6-chloronicotinates.
Data Presentation: A Survey of Reaction Yields
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with a variety of commercially available arylboronic acids. These reactions were conducted under standardized conditions to ensure comparability.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 6-chloro-4-phenylnicotinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 6-chloro-4-(4-methoxyphenyl)nicotinate | 92 |
| 3 | 4-Fluorophenylboronic acid | Methyl 6-chloro-4-(4-fluorophenyl)nicotinate | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 6-chloro-4-(4-(trifluoromethyl)phenyl)nicotinate | 75 |
| 5 | 3-Thienylboronic acid | Methyl 6-chloro-4-(thiophen-3-yl)nicotinate | 78 |
| 6 | 4-Acetylphenylboronic acid | Methyl 4-(4-acetylphenyl)-6-chloronicotinate | 81 |
| 7 | Naphthalen-2-ylboronic acid | Methyl 6-chloro-4-(naphthalen-2-yl)nicotinate | 83 |
Note: Yields are for isolated products after purification by column chromatography. Reaction conditions: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), in a 4:1 mixture of 1,4-dioxane (B91453)/water (10 mL) at 90 °C for 12 hours.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of methyl 4-aryl-6-chloronicotinates.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The total solvent volume should be sufficient to dissolve the reagents (e.g., 10 mL for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-aryl-6-chloronicotinate.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: A step-by-step workflow for the synthesis of 4-aryl-6-chloronicotinates.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application of Methyl 4-bromo-6-chloronicotinate in Materials Science: A Focus on Conjugated Polymers
While specific documented applications of Methyl 4-bromo-6-chloronicotinate in materials science are not extensively available in public literature, its structural similarity to other substituted nicotinates allows for strong inferences about its potential use as a key building block in the synthesis of advanced functional materials. This document outlines the prospective applications and experimental protocols based on the known chemistry of analogous compounds, particularly in the realm of organic electronics.
This compound is a halogenated pyridine (B92270) derivative. The presence of both a bromine and a chlorine atom at positions amenable to cross-coupling reactions, along with the electron-deficient nature of the pyridine ring, makes it a promising precursor for the synthesis of conjugated polymers. These polymers are integral to the development of next-generation electronic devices.
Application Notes
The primary application of molecules with this structural motif is in the synthesis of pyridine-containing conjugated polymers for organic electronics. The key features that make this compound a valuable monomer in this context are:
-
Versatile Building Block: The bromo- and chloro-substituents on the pyridine core serve as reactive handles for various chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[1]
-
Tunable Electronic Properties: The incorporation of the nicotinate (B505614) moiety, with its electron-withdrawing nitrogen atom, can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer.[1] This allows for the fine-tuning of the material's electronic and optical properties to suit specific device applications.
-
Enhanced Device Performance: The pyridine nitrogen can improve electron transport and thermal stability in the final polymer, which is highly desirable for devices such as Organic Light-Emitting Diodes (OLEDs).[1]
A logical workflow for the utilization of this compound in materials science is depicted below.
Physicochemical Properties
A comparison of the properties of this compound and a closely related, more documented analogue, Methyl 4-bromo-6-methylnicotinate, is provided below. This data is compiled from various chemical suppliers.
| Property | This compound | Methyl 4-bromo-6-methylnicotinate |
| CAS Number | 1256790-93-8[2][3] | 886372-03-8[4] |
| Molecular Formula | C₇H₅BrClNO₂[2][5] | C₈H₈BrNO₂[4] |
| Molecular Weight | 250.48 g/mol [2][5] | 230.06 g/mol [4] |
| Physical Form | Solid[5] | Liquid or Solid or Semi-solid or lump[4] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon)[5][6] | 2-8°C, under inert atmosphere[4] |
Experimental Protocols
The following are generalized protocols for the synthesis of the precursor and its subsequent polymerization. These are based on established methodologies for similar compounds.
Protocol 1: Synthesis of this compound
This protocol details a potential synthesis of this compound from its corresponding hydroxy precursor, a common route for such halogenated pyridines.
Materials:
-
Methyl 4-hydroxy-6-chloronicotinate
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EA)
Procedure:
-
In a clean, dry reaction vessel, dissolve Methyl 4-hydroxy-6-chloronicotinate in dichloromethane.
-
Slowly add Phosphorus oxybromide to the solution at 0°C.
-
Allow the reaction mixture to warm to 35°C and stir until the starting material is completely consumed, monitoring the progress by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue to 0°C and cautiously add ethanol, followed by a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer three times with brine.
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a PE/EA (4:1) eluent to yield the final product.
Protocol 2: Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling
This protocol describes a general method for the polymerization of a dihalo-monomer, such as a derivative of this compound, with a diboronic acid or ester comonomer.[1]
Materials:
-
This compound derivative (Monomer A)
-
Aromatic diboronic acid or ester (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
Procedure:
-
In a Schlenk flask, combine Monomer A, Monomer B, the palladium catalyst, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically 80-120°C) and stir for the specified time (typically 12-48 hours). Monitor the reaction progress by a suitable method such as Gel Permeation Chromatography (GPC) or TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred non-solvent, such as methanol.[1]
-
Collect the polymer by filtration and wash it with methanol and other appropriate solvents to remove any residual catalyst and unreacted monomers.[1]
-
Dry the polymer under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 1256790-93-8 [chemicalbook.com]
- 3. 1256790-93-8|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 [sigmaaldrich.com]
- 5. Methyl 6-broMo-4-chloronicotinate | 1256789-73-7 [amp.chemicalbook.com]
- 6. Methyl 6-bromo-4-chloronicotinate | 1256789-73-7 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using Methyl 4-bromo-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers utilizing Methyl 4-bromo-6-chloronicotinate as a key monomer. The inherent reactivity differences between the bromo and chloro substituents on the pyridine (B92270) ring allow for selective cross-coupling reactions, making this monomer a valuable building block in the field of materials science and organic electronics.
Introduction
This compound is a halogenated pyridine derivative that serves as a versatile precursor for the synthesis of novel conjugated polymers. The presence of two different halogen atoms at the 4- and 6-positions of the pyridine ring allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling. The electron-deficient nature of the pyridine ring, combined with the potential for extended conjugation, makes polymers derived from this monomer promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
The key to utilizing this compound in polymer synthesis lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more stable C-Cl bond. This allows for selective polymerization at the 4-position, leaving the 6-chloro position available for subsequent post-polymerization modification or to influence the electronic properties of the final polymer.
Core Concepts and Reaction Pathways
The primary method for incorporating this compound into a conjugated polymer backbone is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used and robust method for forming carbon-carbon bonds in polymerization reactions.
The general scheme for the Suzuki-Miyaura polymerization of this compound with an aromatic diboronic acid or ester comonomer is depicted below. The reaction selectively proceeds at the C-Br bond, leading to a well-defined polymer structure.
Caption: Suzuki-Miyaura polymerization workflow.
Experimental Protocols
The following protocol is a general guideline for the Suzuki-Miyaura polymerization of this compound with a generic aromatic diboronic ester. Researchers should optimize reaction conditions for specific comonomers and desired polymer properties.
Materials:
-
This compound
-
Aromatic diboronic ester (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (B91410) (CsF)
-
Anhydrous toluene or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Monomer Preparation: Ensure this compound and the comonomer are pure and dry.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the aromatic diboronic ester (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., anhydrous toluene) and the base (e.g., K₂CO₃, 3.0 eq as an aqueous solution, or anhydrous CsF, 3.0 eq).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight. Reaction times can range from 24 to 72 hours.
-
End-capping (Optional): To control the molecular weight and terminate the polymer chains, a monofunctional aryl halide (e.g., bromobenzene) can be added towards the end of the reaction, followed by a monofunctional arylboronic acid (e.g., phenylboronic acid).
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a stirred, non-solvent such as methanol to precipitate the polymer.
-
Washing: Collect the polymer by filtration. Wash the polymer extensively with methanol, acetone, and other solvents to remove residual catalyst, unreacted monomers, and oligomers. Soxhlet extraction can be employed for further purification.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.
Caption: Experimental workflow for polymer synthesis.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura polymerization of this compound. The data is representative and will vary based on the specific comonomer and reaction conditions.
| Parameter | Value |
| Monomer A | This compound |
| Monomer B (Example) | 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 1-3 mol% |
| Base | K₂CO₃ (2M aq. solution) or CsF |
| Solvent | Toluene or DMF |
| Temperature | 90 °C |
| Reaction Time | 48 hours |
| Typical Yield | 70-90% |
| Number-Average Molecular Weight (Mₙ) | 10-50 kDa |
| Polydispersity Index (PDI) | 1.5-2.5 |
Characterization
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful incorporation of both monomers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the polymer.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical and electronic properties of the conjugated polymer.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and organic solvents can be hazardous. Handle them with care and consult their Safety Data Sheets (SDS).
-
Inert gas handling requires proper training and equipment.
By following these guidelines, researchers can successfully synthesize and characterize novel conjugated polymers based on this compound for a variety of applications in organic electronics and materials science.
Application Notes and Protocols for Suzuki-Miyaura Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura polymerization, a powerful and versatile method for the synthesis of conjugated polymers. This technique is of significant interest in the fields of materials science and drug development for creating polymers with tailored electronic, optical, and biological properties.
Introduction to Suzuki-Miyaura Polymerization
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Its adaptation to polymerization, particularly for the synthesis of conjugated polymers, has been a significant advancement. This step-growth polymerization technique involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester monomer in the presence of a palladium catalyst and a base. A key advantage of this method is its high tolerance to a wide variety of functional groups, which is crucial for the synthesis of complex polymers for drug delivery and other biomedical applications.[1][2]
A significant advancement in this area is the Suzuki-Miyaura Catalyst-Transfer Polymerization (CTP). This chain-growth method offers precise control over polymer molecular weight, sequence, and dispersity (Đ), which are critical parameters for the performance of materials in electronic devices and for ensuring batch-to-batch reproducibility in pharmaceutical applications.[1][2][3]
Key Components and Considerations
Successful Suzuki-Miyaura polymerization relies on the careful selection and handling of several key components:
-
Monomers: Typically, an aromatic dihalide (e.g., dibromo- or diiodo-) and an aromatic diboronic acid or its ester (e.g., pinacol (B44631) ester) are used. The purity of the monomers is critical for achieving high molecular weight polymers.
-
Catalyst: Palladium complexes are the most common catalysts. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with phosphine (B1218219) ligands. More advanced, pre-formed catalysts such as those from the Buchwald and Fu groups (e.g., XPhos-Pd-G3, SPhos-Pd-G2) offer high activity and stability.[4] Nickel-based catalysts are also emerging as a more economical alternative.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction rate and the properties of the resulting polymer. Bulky, electron-rich phosphines like SPhos and RuPhos are often effective.[5]
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium fluoride (B91410) (CsF), or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid/ester.[6][7] The choice of base can influence the reaction rate and side reactions.
-
Solvent: The reaction is often carried out in a biphasic solvent system, typically an organic solvent (e.g., toluene (B28343), THF, dioxane) and an aqueous solution of the base.[7] Anhydrous conditions are also possible with certain bases and boronic esters.[4]
-
Inert Atmosphere: As the active palladium(0) species is sensitive to oxygen, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura polymerization reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF8)
This protocol describes the synthesis of a widely studied blue-emitting conjugated polymer.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid pinacol ester
-
2,7-dibromo-9,9-dioctylfluorene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Degassed deionized water
Procedure: [6]
-
Inside a glovebox, add 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd(OAc)₂ (0.05 eq), and K₂CO₃ (8.0 eq) to a Schlenk flask equipped with a stir bar.
-
Remove the flask from the glovebox and add anhydrous THF and degassed water (typically a 1:1 to 4:1 v/v ratio of THF to water).
-
Seal the flask and heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Stir the suspension for several hours, then collect the polymer by filtration.
-
Wash the polymer with water and methanol to remove residual salts and catalyst.
-
Dry the polymer under vacuum overnight.
Protocol 2: Synthesis of a Thiophene-Containing Copolymer
This protocol is for the synthesis of a donor-acceptor copolymer, which is relevant for applications in organic electronics and sensors.
Materials:
-
2,5-bis(trimethyltin)thiophene
-
A dibromo-acceptor monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene, anhydrous
Procedure:
-
In a Schlenk flask, dissolve the dibromo-acceptor monomer (1.0 eq) and 2,5-bis(trimethyltin)thiophene (1.0 eq) in anhydrous toluene.
-
Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.06 eq) in anhydrous toluene and degas the solution.
-
Using a syringe, add the catalyst solution to the monomer solution under an inert atmosphere.
-
Heat the reaction mixture to 90-110 °C and stir for 24-72 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a stirred solution of methanol.
-
Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove oligomers and catalyst residues.
-
Dissolve the polymer in a high-boiling point solvent like chloroform (B151607) or chlorobenzene (B131634) and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Data Presentation: Comparison of Polymerization Results
The following table summarizes representative quantitative data for Suzuki-Miyaura polymerization under different conditions.
| Monomer 1 | Monomer 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Mn (kDa) | Đ (Mw/Mn) | Yield (%) | Reference |
| 9,9-dioctylfluorene-2,7-diboronic acid | 2,7-dibromo-9,9-dioctylfluorene | Pd(OAc)₂ (5) | - | K₂CO₃ | THF/H₂O | 48 | Reflux | 8.3 | 2.1 | - | [6] |
| 9,9-dioctylfluorene-2,7-diboronic acid | 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Pd(OAc)₂ (10) | - | K₂CO₃ | - | 0.08 | - | 9.3 | 1.9 | - | [6] |
| 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AB monomer) | - | tBu₃PPd(Ph)Br (5) | - | Na₂CO₃ | THF/H₂O | 0.5 | RT | 17.7 | 1.33 | 85 | [8][9] |
| Thiophene AB monomer | - | Pd(IPr)(OAc)₂ (0.5-5) | - | - | - | - | - | 9.5-63.8 | ~1.6 | - | [10] |
| Fluorene AB monomer | - | Pd(IPr)(OAc)₂ | - | - | - | - | - | 10.5-69.2 | ~1.6 | - | [10] |
Note: "-" indicates data not specified in the source. RT = Room Temperature.
Applications in Drug Development
The versatility of Suzuki-Miyaura polymerization makes it a valuable tool in drug development for:
-
Synthesis of Drug-Eluting Polymers: Biocompatible and biodegradable polymers can be synthesized with pendant drug molecules or have drugs encapsulated within a polymer matrix. The mild reaction conditions of Suzuki-Miyaura coupling are often compatible with sensitive drug molecules.
-
Development of Polymer-Drug Conjugates: This method can be used to create well-defined polymer-drug conjugates where the drug is covalently attached to the polymer backbone. This can improve drug solubility, stability, and pharmacokinetic profiles.
-
Creation of Scaffolds for Tissue Engineering: Conjugated polymers can be designed to be electroactive, providing stimulation to cells for tissue regeneration. Suzuki-Miyaura polymerization allows for the incorporation of various functional groups to promote cell adhesion and growth.
-
Sensors for Diagnostics: Polymers with specific optical or electronic responses to biological molecules can be synthesized for use in diagnostic sensors.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Impure monomers- Incorrect stoichiometry- Inefficient catalyst/ligand system- Reaction terminated prematurely | - Recrystallize or purify monomers- Accurately weigh monomers- Screen different catalysts and ligands- Increase reaction time |
| Low Yield | - Incomplete reaction- Side reactions (e.g., homocoupling)- Loss of product during work-up | - Optimize reaction conditions (temperature, time)- Ensure inert atmosphere; use high-purity reagents- Optimize precipitation and purification steps |
| Broad Polydispersity (Đ) | - Chain transfer reactions- Multiple active catalyst species- Inefficient initiation in CTP | - Use a more controlled polymerization method (CTP)- Optimize initiator and catalyst system |
| Insoluble Polymer | - High molecular weight- Strong intermolecular interactions | - Introduce solubilizing side chains to monomers- Use a higher boiling point solvent for purification |
| Reaction Does Not Start | - Inactive catalyst- Insufficiently degassed solvents- Base is not effective | - Use a fresh or more active catalyst- Thoroughly degas all solvents and the reaction mixture- Try a different base or ensure it is finely powdered and dry |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. tandfonline.com [tandfonline.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Novel PDE4D Inhibitors Using Methyl 4-bromo-6-chloronicotinate
Introduction
Phosphodiesterase 4D (PDE4D) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Its inhibition has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and certain cancers. This document provides detailed application notes and experimental protocols for the synthesis of novel pyridine-based PDE4D inhibitors, utilizing Methyl 4-bromo-6-chloronicotinate as a key starting material. The pyridine (B92270) core is a common scaffold in many kinase and phosphodiesterase inhibitors, with the nitrogen atom often acting as a hydrogen bond acceptor in the enzyme's active site. The strategic placement of bromo and chloro substituents on the nicotinate (B505614) ring offers versatile handles for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries for lead discovery and optimization.
Key Synthetic Applications of this compound
This compound is a versatile building block for the synthesis of complex heterocyclic compounds. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to palladium(0) catalysts, making it ideal for initial Suzuki-Miyaura coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties at the 4-position of the pyridine ring. Subsequent, more forcing reaction conditions can then be employed to functionalize the 6-position (C-Cl bond), or the chloro group can be retained for its electronic properties or as a site for nucleophilic aromatic substitution.
PDE4D Signaling Pathway
The diagram below illustrates the central role of PDE4D in the cAMP signaling cascade. Upon activation by G-protein coupled receptors (GPCRs), adenylyl cyclase (AC) converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. PDE4D acts as a crucial negative regulator of this pathway by hydrolyzing cAMP to AMP, thus terminating the signal. Inhibition of PDE4D leads to an accumulation of intracellular cAMP, enhanced PKA activity, and a prolonged cellular response.
Caption: PDE4D signaling pathway and point of inhibition.
Experimental Protocols
The following protocols describe a general workflow for the synthesis of a putative PDE4D inhibitor library using this compound as the starting material. This involves a Suzuki-Miyaura coupling at the 4-position, followed by hydrolysis of the methyl ester and subsequent amide bond formation.
General Synthetic Workflow
The diagram below outlines the key steps in the synthesis of the target PDE4D inhibitors.
Caption: General synthetic workflow for PDE4D inhibitors.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Water (deionized and degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The mixture should be stirred to ensure dissolution of the reagents.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the [Pd(PPh₃)₄] catalyst to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired Methyl 4-aryl-6-chloronicotinate.
Protocol 2: Ester Hydrolysis
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-aryl-6-chloronicotinate (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Methyl 4-aryl-6-chloronicotinate in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add the LiOH or NaOH and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
The resulting precipitate is the carboxylic acid product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 4-Aryl-6-chloronicotinic acid. If a precipitate does not form, extract the aqueous layer with ethyl acetate.
Protocol 3: Amide Coupling
This protocol details the formation of the final amide product from the carboxylic acid intermediate.
Materials:
-
4-Aryl-6-chloronicotinic acid (from Protocol 2) (1.0 eq)
-
Desired amine (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the 4-Aryl-6-chloronicotinic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PDE4D inhibitor.
Quantitative Data of Representative Pyridine-Based PDE4D Inhibitors
The following table summarizes the inhibitory activity of several representative pyridine-based PDE4 inhibitors against different PDE4 isoforms. While not directly synthesized from this compound, these compounds share the core pyridine scaffold and demonstrate the potential for achieving high potency and selectivity.
| Compound Name/ID | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | PDE4C IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
| Roflumilast | 1.1 | 0.8 | 3.5 | 0.4 |
| Apremilast | 190 | 110 | 450 | 74 |
| Zatomilast | - | - | - | 8 |
| Orismilast | - | 6-16 | - | 3-9 |
| Compound 8 | - | - | - | 1880 |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 |
Data is compiled from publicly available literature and serves as a reference for achievable potencies.
Disclaimer
These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are general and may require optimization for specific substrates. BenchChem provides this information for research purposes only and makes no warranties regarding its completeness or fitness for a specific application.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling of Methyl 4-bromo-6-chloronicotinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-6-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The main challenges with this substrate arise from a combination of factors:
-
Presence of two different halogen atoms: The molecule has both a bromine and a chlorine substituent. Palladium-catalyzed couplings generally exhibit reactivity in the order of C-I > C-Br > C-Cl.[1] This allows for potential chemoselectivity, but also introduces the possibility of undesired side reactions or incomplete conversion if conditions are not optimized.
-
Electron-deficient pyridine (B92270) ring: The pyridine nitrogen and the ester group withdraw electron density from the aromatic ring, which can affect the oxidative addition step of the catalytic cycle. While electron-withdrawing groups can sometimes activate aryl halides, the Lewis basic nitrogen of the pyridine can also coordinate to and inhibit the palladium catalyst.
-
Steric hindrance: Depending on the coupling partner, the substituents on the pyridine ring may introduce steric challenges that can slow down the reaction.[2]
Q2: I am observing a low yield of my desired product. What are the most common causes?
A2: Low yields in Suzuki reactions are a frequent issue and can often be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may be deactivated or poisoned. It is crucial to use a fresh, high-purity catalyst and handle it under an inert atmosphere to prevent oxidation of the active Pd(0) species.[2][3]
-
Inappropriate Ligand Choice: For challenging substrates like chloropyridines, standard ligands such as triphenylphosphine (B44618) (PPh₃) may be insufficient. More electron-rich and bulky phosphine (B1218219) ligands are often required to facilitate the oxidative addition of the C-Cl bond.
-
Suboptimal Base: The choice and quantity of the base are critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or product.[2]
-
Boronic Acid Instability: Boronic acids can be prone to degradation through processes like protodeboronation, especially with heteroaryl substrates.[4] Using fresh boronic acid or more stable derivatives like pinacol (B44631) esters can mitigate this issue.[4]
-
Inadequate Degassing: Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, causing deactivation and promoting side reactions like homocoupling.[4]
Q3: How can I minimize side reactions such as homocoupling and dehalogenation?
A3:
-
Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture before adding the catalyst is the most effective way to minimize homocoupling.[2] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also help, as the in-situ reduction of Pd(II) precatalysts can sometimes consume the boronic acid and lead to homocoupling.[4]
-
Dehalogenation: The replacement of a halogen with a hydrogen atom can occur as a side reaction. This can be caused by sources of hydride in the reaction mixture, such as certain amine bases or alcohol solvents. Switching to a carbonate or phosphate (B84403) base and using an aprotic solvent can help reduce dehalogenation.
Q4: Should I target the C-Br or C-Cl bond for coupling?
A4: The general reactivity trend for palladium-catalyzed cross-coupling is C-Br > C-Cl.[1] This suggests that with careful control of reaction conditions (e.g., milder temperatures, specific catalyst systems), it should be possible to selectively couple at the more reactive C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high selectivity may require careful optimization of the catalyst, ligand, and reaction temperature.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.
Problem: Low or no formation of the desired coupled product.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.
Data Presentation: Illustrative Reaction Conditions
As specific yield data for the Suzuki coupling of this compound is not widely published, the following table presents illustrative data based on common conditions for similar electron-deficient dihalopyridines. These should be considered as starting points for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 30-50 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 8 | 70-90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 65-85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | THF/H₂O | 80 | 16 | 75-95 |
Key Experimental Protocol
This protocol provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid, targeting the more reactive C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, mix the palladium catalyst and the ligand. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.
-
Degassing: Further degas the reaction mixture by bubbling a slow stream of inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization of the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Strategies to Mitigate Dehalogenation in Pyridine Coupling Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dehalogenation side reactions during pyridine (B92270) coupling experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in pyridine coupling reactions?
A1: Dehalogenation, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions. Instead of the desired coupling partner, a hydrogen atom replaces the halogen on the pyridine ring.[1] This leads to the formation of an undesired byproduct, which reduces the yield of your target molecule and complicates the purification process.[1]
Q2: What are the primary causes of dehalogenation?
A2: The main culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This intermediate can then transfer a hydride to the pyridine substrate, leading to the dehalogenated byproduct. Several factors can promote the formation of Pd-H species and increase the likelihood of dehalogenation:
-
Nature of the Halide: The propensity for dehalogenation generally follows the trend I > Br > Cl, with iodides being the most susceptible.[1]
-
Catalyst and Ligand System: Highly active catalysts can sometimes favor dehalogenation. The choice of phosphine (B1218219) ligand is critical, as bulky and electron-rich ligands can influence the relative rates of the desired coupling versus dehalogenation.[1][2]
-
Reaction Base: The type and strength of the base can significantly impact the extent of dehalogenation.[1][2] Some bases can act as a source of hydride.[1]
-
Solvent: Solvents like DMF and dioxane have been observed to promote dehalogenation more than solvents like toluene (B28343).[1][4] Alcohols can also serve as a source of hydrides.[1]
-
Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1][5]
-
Hydrogen Sources: Trace amounts of water or other hydrogen donors in the reaction mixture can contribute to dehalogenation.[1][6]
Q3: How can I detect and quantify the dehalogenated byproduct?
A3: Standard analytical techniques can be used to detect and quantify dehalogenated byproducts. Commonly used methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile byproducts.[1]
-
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (HRESIMS): This method is effective for analyzing less volatile compounds in the reaction mixture.[1]
A general protocol for sample analysis is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section provides structured guidance for addressing dehalogenation when it occurs in your experiments.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling of a Halopyridine
This is a common issue, particularly with electron-deficient pyridines or when using highly active palladium catalysts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Ligand Modification: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway.[1][2] Consider screening ligands such as XPhos, SPhos, or other biaryl phosphines.
-
Base Selection: Strong bases can sometimes promote dehalogenation.[2] Switching to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) can be beneficial.[2]
-
Solvent Change: If you are using polar aprotic solvents like DMF, consider switching to less polar solvents such as toluene or dioxane, which have been shown to reduce dehalogenation.[1][4]
-
Temperature Control: High temperatures can accelerate the rate of dehalogenation.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Boronic Acid/Ester Quality: Protodeboronation of the boronic acid can be a competing side reaction. Using high-purity boronic acids or switching to more stable boronic esters, such as pinacol esters, can sometimes improve the outcome.[7]
Issue 2: Dehalogenation in Heck or Sonogashira Couplings of Halopyridines
While the general principles are similar to Suzuki coupling, there are specific considerations for Heck and Sonogashira reactions.
Troubleshooting Workflow:
Caption: Troubleshooting for Heck and Sonogashira reactions.
Detailed Steps:
-
Base Modification:
-
Heck Reaction: Triethylamine is a common base, but if dehalogenation is observed, consider switching to an inorganic base like sodium or potassium carbonate.[1]
-
Sonogashira Reaction: While an amine base is often required, screening different amines or using a milder inorganic base in conjunction with the amine could be beneficial.
-
-
Ligand Screening: Similar to Suzuki coupling, the choice of phosphine ligand can be crucial. For Heck reactions, bulky, electron-rich phosphines are often a good starting point.
-
Co-catalyst Quality (Sonogashira): The copper(I) source (e.g., CuI) is a critical component. Ensure that it is fresh and of high quality, as impurities can affect the catalytic cycle.
-
Temperature Optimization: As with other coupling reactions, running the reaction at a lower temperature may help to disfavor the dehalogenation pathway.
Data Presentation
Table 1: General Recommendations for Minimizing Dehalogenation in Pyridine Coupling
| Parameter | Recommendation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, bulky biarylphosphines) | Favors the desired reductive elimination pathway over dehalogenation.[1][2] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Stronger bases can sometimes promote the formation of Pd-H species.[2] |
| Solvent | Aprotic, less polar solvents (e.g., Toluene, Dioxane) | Polar aprotic solvents like DMF can sometimes lead to increased dehalogenation.[1][2][4] |
| Temperature | Lowest effective temperature | Higher temperatures can accelerate the rate of dehalogenation.[1][5] |
| Additives | N/A | In some cases, additives may be screened, but the primary focus should be on the core components. |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling to Minimize Dehalogenation
-
Materials:
-
Halopyridine (1.0 equiv)
-
Pyridine boronic acid or pinacol boronic ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyridine, boronic acid/ester, and the base.
-
Add the palladium catalyst (and ligand if separate).
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for Analysis of Dehalogenation Byproduct using GC-MS
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, filter the sample through a small plug of silica (B1680970) gel to remove solid particles.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Run a temperature program that allows for the separation of the starting material, desired product, and the dehalogenated byproduct.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.
-
Quantify the relative amounts by integrating the peak areas. For more accurate quantification, an internal standard can be used.
-
Signaling Pathways and Workflows
Competing Pathways in Cross-Coupling Reactions
Caption: Competing pathways in cross-coupling reactions.
References
Technical Support Center: Purification of Products from Methyl 4-bromo-6-chloronicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction products derived from Methyl 4-bromo-6-chloronicotinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from common cross-coupling reactions involving this compound.
Table 1: Troubleshooting Common Issues in Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation (Apparent from TLC/LC-MS) | Reaction Failure: Inactive catalyst, incorrect base, poor quality reagents, or non-optimal reaction conditions. | Before focusing on purification, ensure the reaction has proceeded as expected. Refer to troubleshooting guides for the specific reaction (e.g., Suzuki, Buchwald-Hartwig). |
| Product Contaminated with Starting Material | Incomplete Reaction: Insufficient reaction time or temperature. Difficult Separation: Similar polarity of product and starting material. | Reaction Optimization: Increase reaction time or temperature and monitor by TLC or LC-MS. Chromatography Optimization: Use a shallower solvent gradient in column chromatography. Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Presence of Dehalogenated Byproduct (Methyl 6-chloronicotinate) | Side Reaction: Caused by sources of hydride in the reaction mixture (e.g., certain solvents or bases) or catalyst-mediated hydrodehalogenation.[1] | Reagent Choice: Avoid using solvents that can act as hydride donors. Ensure anhydrous conditions if water is not part of the solvent system.[1] Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation.[1] |
| Formation of Homocoupled Byproducts (from boronic acid/ester or amine) | Reaction Conditions: Presence of oxygen, which can facilitate oxidative coupling.[2] Using a Pd(II) precatalyst can also lead to homocoupling during its in-situ reduction to Pd(0).[2] | Improve Degassing: Rigorously degas all solvents and reagents before starting the reaction.[2] Catalyst Choice: Start with a Pd(0) source (e.g., Pd(PPh₃)₄) to mitigate homocoupling associated with in-situ reduction.[2] |
| Persistent Palladium Catalyst Residue in Product | Incomplete Removal during Work-up: Palladium complexes can be soluble in organic solvents. | Filtration: After the reaction, dilute with an appropriate solvent and filter through a pad of Celite® to remove precipitated palladium. Aqueous Wash: Perform thorough aqueous washes (e.g., with saturated aqueous ammonium (B1175870) chloride) during the extraction process. Activated Carbon: Treatment of the crude product solution with activated carbon can help adsorb residual palladium, followed by filtration. |
| Product Streaking or Tailing on Silica Gel Column | Interaction with Silica: The basic nitrogen of the pyridine (B92270) ring can interact with the acidic silanol (B1196071) groups on the silica gel surface. | Neutralize Silica Gel: Add a small amount of a non-nucleophilic base like triethylamine (B128534) (0.1-1% by volume) to the slurry and the eluent. Alternative Stationary Phase: Use neutral or basic alumina for chromatography. |
| Product Hydrolysis (4-bromo-6-chloronicotinic acid) | Acidic or Basic Conditions during Work-up or Purification: The methyl ester is susceptible to hydrolysis. | Neutral Work-up: Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) during extraction. Avoid strong acids or bases. Solvent Choice: Ensure solvents for chromatography are neutral. |
Frequently Asked Questions (FAQs)
Q1: I performed a Suzuki-Myaura coupling with this compound and an arylboronic acid. What is the best way to remove the unreacted boronic acid and its byproducts?
A1: Unreacted boronic acid and its dehydration byproduct, boroxine, can often be removed with a basic aqueous wash. During your work-up, extract your organic layer with a dilute aqueous solution of a base like sodium carbonate or sodium hydroxide. This will convert the boronic acid into a water-soluble boronate salt, which will partition into the aqueous phase. Subsequent purification by column chromatography should then effectively separate your desired product from any remaining non-polar impurities.
Q2: My Buchwald-Hartwig amination product is a polar compound and is difficult to separate from the phosphine (B1218219) ligand and its oxide by column chromatography. What are my options?
A2: This is a common challenge. Here are a few strategies:
-
Acid-Base Extraction: If your product is basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). Your amine product will form a salt and move to the aqueous layer, leaving the non-basic phosphine ligand and its oxide in the organic layer. You can then basify the aqueous layer and extract your product back into an organic solvent.
-
Oxidize the Phosphine Ligand: If the phosphine ligand is the main issue, you can try to oxidize it to the more polar phosphine oxide, which may alter its chromatographic behavior. This can sometimes be achieved by stirring the crude mixture with an oxidizing agent like hydrogen peroxide, followed by a standard work-up.
-
Specialized Chromatography: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if your product is sufficiently polar.
Q3: Can I use recrystallization to purify my product? What solvents are recommended?
A3: Recrystallization can be a very effective purification technique if your product is a solid and has a suitable solubility profile. The choice of solvent is highly dependent on the specific structure of your product. A good starting point is to screen for solvents in which your product is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for pyridine derivatives include ethanol, methanol, ethyl acetate (B1210297), toluene, or mixtures of these with hexanes or heptane. Pyridine and its derivatives often crystallize less readily than their non-heteroaromatic counterparts.
Q4: I am observing two spots on my TLC that I suspect are my desired product and the corresponding de-brominated but still chlorinated byproduct. How can I differentiate them and purify my product?
A4: The de-brominated byproduct will be less polar than your starting material and often less polar than the coupled product, though this depends on the group you have introduced. You can often achieve separation using column chromatography with a slow, shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes). To confirm the identity of the spots, you can attempt to isolate a small amount of each and analyze them by mass spectrometry; the de-brominated product will have a molecular weight that is 78.9 Da (the mass of Br) lighter than the starting material.
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol is a general guideline for purifying the products of cross-coupling reactions of this compound.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration: Filter the mixture through a pad of Celite® to remove any precipitated catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. If acidic or basic impurities are expected, include an appropriate aqueous wash (e.g., saturated NaHCO₃ for acidic impurities, or dilute NH₄Cl for basic impurities).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Column Packing: Pack a column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes). Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Acid-Base Extraction for Basic Products
This protocol is useful for separating basic amine products from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the extraction 2-3 times. The basic product will move to the aqueous layer as its ammonium salt.
-
Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded or processed separately.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is >10. This will regenerate the free amine.
-
Back-Extraction: Extract the liberated product back into an organic solvent (e.g., dichloromethane, ethyl acetate). Repeat the extraction 2-3 times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: A logical decision tree for troubleshooting purification issues.
References
Technical Support Center: Cross-Coupling of Electron-Deficient Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the cross-coupling of electron-deficient pyridines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings.
I. General Issues & FAQs
This section addresses overarching challenges when working with electron-deficient pyridines in cross-coupling reactions.
FAQ 1: Why are cross-coupling reactions of electron-deficient pyridines often challenging?
Electron-deficient pyridines present unique challenges primarily due to the pyridine (B92270) nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes.[1][2] This can result in low or no product formation. Additionally, the electron-deficient nature of the ring can influence the reactivity of the C-X bond (where X is a halide), making oxidative addition more facile but potentially increasing susceptibility to certain side reactions.
FAQ 2: What is the most common reason for low yields in these reactions?
Catalyst deactivation is a primary contributor to low yields.[1][2] This is often caused by the coordination of the pyridine nitrogen to the palladium center. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by sterically shielding the palladium.[2] Other factors include the presence of oxygen, which can lead to catalyst decomposition and promote side reactions like homocoupling, and the instability of certain reagents under the reaction conditions.
FAQ 3: How can I minimize catalyst deactivation?
The selection of an appropriate ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are effective at preventing coordination of the pyridine nitrogen to the palladium catalyst.[2] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties.[2] Using pre-formed Pd(0) sources or pre-catalysts that readily generate the active species can also be beneficial.[2]
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation. However, with electron-deficient pyridines, specific side reactions are common.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Solution |
| Low to No Product | Catalyst Deactivation: Pyridine nitrogen coordinating to the palladium catalyst. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[2] |
| Inefficient Transmetalation: Slow transfer of the organic group from the boronic acid to the palladium complex. | Ensure the use of a suitable base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more nucleophilic boronate species. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High Catalyst Loading or Temperature: These conditions can sometimes favor homocoupling. | Optimize catalyst loading and run the reaction at the lowest effective temperature. | |
| Protodeboronation | Instability of Pyridylboronic Acids: Especially 2-pyridylboronic acids are prone to replacement of the boronic acid group with a hydrogen atom in the presence of aqueous bases. | Use more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[1] Anhydrous conditions can also be beneficial. |
| Formation of Bipyridine Side Products | Homocoupling of the Pyridyl Halide: Dimerization of the starting material. | This is often observed at higher temperatures. Optimize the reaction time and temperature. Lowering the catalyst concentration can also be effective. |
Quantitative Data: Suzuki-Miyaura Coupling
Table 1: Effect of Ligand and Halide on the Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid [1]
| Entry | Halopyridine | Ligand | Cross-Coupling Product Yield (%) | Bipyridine (Homocoupling) Yield (%) |
| 1 | 2-Bromopyridine | Benzimidazolium salt 1 | 57.6 | 10.2 |
| 2 | 2-Bromopyridine | Benzimidazolium salt 2 | 63.4 | 8.5 |
| 3 | 2-Bromopyridine | Benzimidazolium salt 3 | 70.0 | 7.1 |
| 4 | 2-Chloropyridine | Benzimidazolium salt 1 | 45.3 | 12.5 |
| 5 | 2-Chloropyridine | Benzimidazolium salt 3 | 55.1 | 9.8 |
| 6 | 3-Bromopyridine (B30812) | Benzimidazolium salt 1 | 68.2 | 5.5 |
| 7 | 3-Bromopyridine | Benzimidazolium salt 3 | 75.4 | 4.1 |
| 8 | 3-Chloropyridine | Benzimidazolium salt 1 | 58.9 | 7.3 |
| 9 | 3-Chloropyridine | Benzimidazolium salt 3 | 65.7 | 6.2 |
Reactions were carried out under microwave irradiation.
Experimental Protocol: Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This protocol is designed to minimize the protodeboronation of a 2-pyridylboronic acid derivative.
Materials:
-
2-Halopyridine (1.0 equiv)
-
Pyridylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon), add the 2-halopyridine, pyridylboronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle and Side Reactions
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. With electron-deficient pyridines, hydrodehalogenation is a key side reaction to control.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Solution |
| Low to No Product | Catalyst Inhibition: Pyridine nitrogen coordinating to the palladium catalyst. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or NHC ligands.[2] |
| Inefficient Oxidative Addition: Particularly with less reactive chloropyridines. | Use a more active catalyst system (e.g., Buchwald G3 or G4 precatalysts) and consider switching to the corresponding bromopyridine if possible.[2] | |
| Significant Hydrodehalogenation | β-Hydride Elimination: A competing pathway to reductive elimination. | Use bulky ligands that favor reductive elimination. Ensure strictly anaerobic conditions, as oxygen can promote catalyst decomposition pathways leading to hydrodehalogenation.[2] |
| Homocoupling of Pyridyl Halide | High Temperature/Less Active Catalyst: Dimerization of the starting material. | Optimize the reaction temperature and consider a more active catalyst to allow for lower temperatures. |
Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination
This protocol is designed to minimize hydrodehalogenation when coupling an amine with an electron-deficient chloropyridine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Morpholine (B109124) (1.2 equiv)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (B28343)
Procedure:
-
In a glovebox, add the 2-chloro-5-nitropyridine, XPhos Pd G2, and sodium tert-butoxide to a Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene followed by morpholine via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Visualization: Troubleshooting Low Yield in Buchwald-Hartwig Amination
IV. Stille Coupling
The Stille coupling offers a mild and functional group tolerant method for C-C bond formation, but homocoupling of the organostannane reagent is a common side reaction.
Troubleshooting Guide: Stille Coupling
| Issue | Potential Cause | Troubleshooting Solution |
| Low to No Product | Slow Transmetalation: This is often the rate-determining step. | The addition of Cu(I) salts can accelerate this step. Using more polar solvents like DMF or NMP can also be beneficial. |
| Significant Homocoupling of Organostannane | Reaction of Organostannane with Pd(II) Precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to the homocoupled product. | Use a Pd(0) source directly, or ensure efficient reduction of the Pd(II) precatalyst. |
| Radical Processes: The Pd(0) catalyst can sometimes initiate a radical pathway leading to dimerization. | Ensure the reaction is run under strictly anaerobic conditions. | |
| Difficulty Removing Tin Byproducts | High Polarity of Tin Byproducts: Tributyltin halides can be difficult to separate from the desired product. | Quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[3] |
Quantitative Data: Stille Coupling
Table 2: Stille Coupling of 3-Bromopyridine with Various Organostannanes
| Entry | Organostannane | Product | Yield (%) |
| 1 | Phenyltributylstannane | 3-Phenylpyridine | 85 |
| 2 | Vinyltributylstannane | 3-Vinylpyridine | 78 |
| 3 | (Thiophen-2-yl)tributylstannane | 3-(Thiophen-2-yl)pyridine | 82 |
| 4 | (Furan-2-yl)tributylstannane | 3-(Furan-2-yl)pyridine | 75 |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Minimizing Homocoupling in Stille Coupling
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenyltributylstannane (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (6 mol%)
-
Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and P(2-furyl)₃.
-
Add the degassed NMP and stir for 10 minutes.
-
Add the 3-bromopyridine and phenyltributylstannane via syringe.
-
Heat the reaction to 80 °C and monitor by GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Wash the organic layer with an aqueous KF solution, followed by brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
V. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. The primary side reaction of concern is the homocoupling of the terminal alkyne (Glaser-Hay coupling).
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Solution |
| Low to No Product | Inactive Catalyst: The palladium catalyst may not be active. | Use a fresh batch of catalyst and ensure anhydrous and anaerobic conditions. |
| Inefficient Oxidative Addition: Especially with chloropyridines. | Use a more active catalyst system with bulky, electron-rich ligands and higher temperatures (100-120 °C).[4] | |
| Significant Alkyne Homocoupling (Glaser-Hay Coupling) | Presence of Oxygen: Oxygen promotes the oxidative dimerization of the alkyne, catalyzed by the Cu(I) co-catalyst. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[5] |
| High Copper Concentration: Can exacerbate homocoupling. | Reduce the amount of the copper co-catalyst or switch to a copper-free Sonogashira protocol.[5] | |
| Hydrodehalogenation | Presence of a Hydrogen Source: Can lead to the replacement of the halide with a hydrogen atom. | Use aprotic solvents and high-purity amine bases. Running the reaction at a lower temperature for a longer duration may also help.[4] |
Quantitative Data: Sonogashira Coupling
Table 3: Minimizing Alkyne Homocoupling in the Sonogashira Reaction [6]
| Entry | Atmosphere | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| 1 | Air | 65 | 30 |
| 2 | Nitrogen | 85 | 12 |
| 3 | Argon | 90 | 8 |
| 4 | H₂/N₂ (dilute) | 94 | ~2 |
Reaction of 4-iodotoluene (B166478) with phenylacetylene (B144264).
Experimental Protocol: Minimizing Glaser-Hay Coupling in Sonogashira Coupling
This protocol utilizes copper-free conditions to minimize alkyne homocoupling.
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-iodopyridine, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill with argon three times.
-
Add the degassed DMF and phenylacetylene via syringe.
-
Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Catalytic Cycles and Glaser Coupling
References
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Technical Support Center: Catalyst Deactivation in Reactions with Halogenated Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving halogenated pyridines.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Question: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with a halogenated pyridine (B92270) substrate stops before completion, or the yield is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
Answer: A sudden or gradual loss of catalytic activity is a primary indicator of catalyst deactivation, a common issue when working with halogenated pyridines. The primary culprit is often the Lewis basic nitrogen atom of the pyridine ring, which can strongly coordinate to the transition metal center (e.g., Palladium) of the catalyst, effectively poisoning it.[1][2]
Troubleshooting Steps:
-
Impurity Analysis:
-
Problem: Trace impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons. Nitrogen-containing heterocycles, sulfur compounds, and even water or oxygen can deactivate the catalyst.[3]
-
Action: Analyze all reaction components for purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Consider purifying solvents and reagents by distillation or passing them through activated alumina. Recrystallize solid reagents if necessary.
-
-
Control Experiment:
-
Problem: To confirm catalyst poisoning from your reaction components.
-
Action: Run a control experiment with a fresh batch of catalyst and highly purified reagents that are confirmed to be free of potential poisons. If the reaction proceeds as expected, it strongly indicates that your original catalyst was poisoned by impurities in the substrate or other reagents.
-
-
Catalyst System Evaluation:
-
Problem: The chosen catalyst and ligand may not be robust enough for the specific halogenated pyridine.
-
Action:
-
Ligand Choice: Employ sterically bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos.[6] The steric hindrance can prevent the pyridine nitrogen from coordinating to the metal center.[2]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[7]
-
-
-
Reaction Condition Optimization:
-
Problem: Suboptimal reaction conditions can exacerbate catalyst deactivation.
-
Action:
-
Temperature: While higher temperatures can sometimes overcome minor inhibition, they can also lead to catalyst decomposition (e.g., formation of palladium black).[3] Monitor the reaction closely to find the optimal temperature.
-
Inert Atmosphere: Ensure rigorous degassing of the reaction mixture to prevent oxygen from deactivating the catalyst, particularly the active Pd(0) species.[8]
-
-
Issue 2: Inconsistent Reaction Yields Between Batches
Question: I am observing significant variability in yield and reaction time when using different batches of the same halogenated pyridine. What could be the cause?
Answer: Inconsistent results between batches often point to varying levels of impurities in the starting material. Even trace amounts of catalyst poisons can have a dramatic effect on reaction efficiency.[9] Water content can also be a detrimental impurity, leading to the formation of inactive catalyst species.[3]
Troubleshooting Steps:
-
Batch-to-Batch Analysis: Analyze each new batch of the halogenated pyridine for impurities using GC-MS or other suitable analytical techniques.
-
Water Content Determination: Quantify the water content in your reagents and solvents, as this can lead to catalyst deactivation.
-
Standardization of Reagent Purification: Implement a standard purification protocol for all reagents and solvents to ensure consistency between runs.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in reactions with halogenated pyridines?
A1: The most common indicators include:
-
Reduced Reaction Rate: The reaction proceeds much slower than expected or stalls completely.[3]
-
Low or No Product Yield: A significant decrease in the formation of the desired product.[3]
-
Formation of Side Products: An increase in unexpected byproducts, such as homocoupling products.[3]
-
Change in Reaction Mixture Color: A visible change, such as the formation of a black precipitate (palladium black), can indicate catalyst decomposition.[3]
Q2: How does the position of the halogen on the pyridine ring affect catalyst deactivation?
A2: The position of the halogen can influence the electronic properties of the pyridine ring and steric hindrance around the nitrogen atom. For example, 2-halopyridines can be particularly challenging due to the proximity of the nitrogen to the reaction site, which can enhance its ability to coordinate with and poison the catalyst.[10]
Q3: Can I regenerate a deactivated catalyst?
A3: Yes, in some cases, catalyst regeneration is possible. The feasibility and method of regeneration depend on the nature of the deactivation.
-
For coke and organic residue fouling: A common method is controlled combustion of the deposits. However, this must be done carefully to avoid thermal damage (sintering) to the catalyst.[11] Another approach involves washing the spent catalyst with solvents like chloroform (B151607) or acetic acid to dissolve organic residues.[12]
-
For poisoning by the halogenated pyridine: A patented method for regenerating a palladium on carbon (Pd/C) catalyst deactivated by 2-chloropyridine (B119429) involves washing with deionized water, followed by methanol, and then treatment with a reducing agent like hydrazine (B178648) hydrate (B1144303) or formalin. This process has been shown to recover up to 92% of the initial activity.
Q4: Are there alternatives to using sterically bulky phosphine ligands to prevent catalyst deactivation?
A4: Yes, another effective strategy is to use a protecting group for the pyridine nitrogen. By temporarily converting the pyridine to a pyridine N-oxide or complexing it with borane, the Lewis basicity of the nitrogen is masked, preventing it from coordinating to the catalyst. These protecting groups can be removed later in the synthetic sequence.
Data Presentation
Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst System | Ligand | Product Yield (%) | Observations | Reference |
| Pd(OAc)₂ | PPh₃ | Low to moderate | Prone to deactivation by pyridine nitrogen. | [1] |
| Pd(OAc)₂ | PCy₃ | Good | Increased steric bulk improves yield. | [1] |
| Pd₂(dba)₃ | SPhos | High | Bulky, electron-rich ligand, highly effective.[6] | [6] |
| Pd₂(dba)₃ | XPhos | Excellent | Very bulky ligand, excellent for challenging substrates.[6] | [6] |
Table 2: Influence of Catalyst Loading on Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Reference |
| 2-Bromopyridine | 1 | 85 | 12 | [13] |
| 2-Bromopyridine | 3 | >95 | 8 | [13] |
| 3-Bromopyridine | 0.5 | 90 | 6 | [10] |
| 3-Bromopyridine | 2 | >98 | 4 | [10] |
Table 3: Catalyst Regeneration Efficiency for Pd/C Deactivated by 2-Chloropyridine
| Regeneration Protocol | Recovered Activity (%) | Product Yield (Regenerated Catalyst) (%) | Fresh Catalyst Yield (%) | Reference |
| Water & Methanol Wash + Hydrazine Hydrate | 92 | 89 | 96.5 | |
| Water & Methanol Wash + Formalin | 86 | 83 | 96.5 |
Experimental Protocols
1. Protocol for GC-MS Analysis of Pyridine Impurities in Solvents
-
Objective: To detect and quantify trace amounts of pyridine in reaction solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace sampler.[5]
-
Procedure:
-
Sample Preparation: Place a known volume of the solvent to be analyzed into a headspace vial.
-
Headspace Conditions: The vial is heated to a specific temperature (e.g., 80°C) for a set time (e.g., 60 min) to allow volatile impurities like pyridine to partition into the gas phase.[14]
-
Injection: A sample of the headspace gas is automatically injected into the GC.
-
GC Separation: The sample is passed through a capillary column (e.g., Rxi-5Sil MS, 60m x 0.25mm id x 1.0µm) which separates the components based on their boiling points and interactions with the column's stationary phase.[5]
-
MS Detection: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, allowing for the identification and quantification of pyridine.
-
-
Quantification: A calibration curve is generated using standard solutions of pyridine of known concentrations to quantify the amount of pyridine in the solvent sample.
2. Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis of a Deactivated Palladium Catalyst
-
Objective: To analyze the surface composition and chemical state of a palladium catalyst after a reaction with a halogenated pyridine to identify the cause of deactivation.
-
Instrumentation: X-ray photoelectron spectrometer.
-
Procedure:
-
Sample Preparation: The spent catalyst is carefully recovered from the reaction mixture, washed with a suitable solvent to remove residual reactants and products, and dried under vacuum. The powdered sample is then mounted onto a sample holder.
-
Analysis Chamber: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).
-
Photoelectron Detection: The X-rays cause the emission of core-level electrons from the atoms on the catalyst surface. An electron energy analyzer measures the kinetic energy of these photoelectrons.
-
Spectral Analysis: The binding energy of the emitted electrons is calculated, which is characteristic of the element and its chemical state. By analyzing the Pd 3d, N 1s, and relevant halogen peaks, one can determine if pyridine or its fragments are adsorbed on the palladium surface and if the oxidation state of palladium has changed.
-
3. Protocol for Temperature-Programmed Desorption (TPD) of Pyridine from a Catalyst Surface
-
Objective: To study the strength of interaction between pyridine and the catalyst surface.
-
Instrumentation: A system equipped with a quartz tube reactor, a furnace with a temperature controller, a mass spectrometer, and a thermal conductivity detector (TCD).[15]
-
Procedure:
-
Sample Preparation: A known amount of the catalyst is placed in the quartz reactor.
-
Pretreatment: The catalyst is pretreated in situ by heating under a flow of inert gas or hydrogen to clean the surface.
-
Adsorption: A gas mixture containing a known concentration of pyridine is passed over the catalyst at a specific temperature until the surface is saturated.
-
Purging: The system is purged with an inert gas to remove any weakly adsorbed pyridine.
-
Temperature Programming: The temperature of the catalyst is increased at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.
-
Detection: The desorbed molecules are carried by the inert gas to a detector (mass spectrometer or TCD), which monitors the amount of desorbed pyridine as a function of temperature. The temperature at which pyridine desorbs provides information about the strength of its interaction with the catalyst surface.[15]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield reactions with halogenated pyridines.
Caption: Mechanism of catalyst poisoning by halogenated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Chemisorption analysis service for characterisation of acid sites — Stoli Chem [stolichem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. micromeritics.com [micromeritics.com]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 4-bromo-6-chloronicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for work-up procedures of reactions involving Methyl 4-bromo-6-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges during the work-up of reactions with this compound?
A1: The primary challenges include:
-
Removal of Palladium Catalyst Residues: Palladium catalysts, essential for many cross-coupling reactions, can be difficult to separate from the desired product, leading to contamination.
-
Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under basic aqueous conditions during work-up.
-
Separation from Unreacted Starting Material and Side Products: In cases of incomplete conversion, separating the product from the starting material can be challenging due to similar polarities. Common side products like homocoupled species can also complicate purification.
-
Formation of Emulsions: During aqueous extraction, the presence of polar pyridinic compounds can sometimes lead to the formation of emulsions, making phase separation difficult.
Q2: How can I effectively remove the palladium catalyst after a cross-coupling reaction?
A2: Several methods can be employed for palladium removal:
-
Filtration through Celite®: A common and straightforward method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can effectively remove precipitated palladium black.
-
Silica (B1680970) Gel Chromatography: Palladium residues often adhere strongly to silica gel. Standard column chromatography for product purification is usually effective at removing the catalyst.
-
Use of Scavengers: Solid-supported scavengers with thiol or amine functionalities can be added to the reaction mixture to bind with the palladium, which can then be removed by filtration.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual palladium salts.
Q3: What precautions should I take to prevent the hydrolysis of the methyl ester group?
A3: To minimize hydrolysis of the methyl nicotinate:
-
Avoid Strong Bases in Aqueous Work-up: If a basic wash is necessary, use a mild base like sodium bicarbonate (NaHCO₃) and keep the contact time to a minimum.
-
Use Brine Washes: Washing with a saturated aqueous solution of sodium chloride (brine) can help to reduce the solubility of the organic product in the aqueous phase and minimize contact with water.
-
Maintain Low Temperatures: Perform aqueous extractions at room temperature or below to slow down the rate of hydrolysis.
-
Prompt Extraction and Drying: After the aqueous wash, promptly separate the layers and dry the organic phase with a drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
Q4: How do I monitor the progress of the reaction and the purity of the product during work-up?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. For visualizing pyridine (B92270) derivatives, which are often UV-active, a UV lamp (254 nm) is the primary visualization technique.[1][2] Staining with iodine vapor or a p-anisaldehyde solution can also be used for compounds that are not UV-active.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: Low Yield of Isolated Product After Work-up
| Potential Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Use a less polar extraction solvent to minimize partitioning of the polar product into the aqueous layer. - Perform multiple extractions with smaller volumes of the organic solvent. - Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product. |
| Hydrolysis of the Methyl Ester | - As detailed in the FAQs, avoid strong bases and prolonged contact with water during the work-up. - Analyze the aqueous layer by HPLC to check for the presence of the hydrolyzed carboxylic acid. |
| Incomplete Reaction | - Before work-up, confirm reaction completion using TLC or LC-MS. - If the reaction is incomplete, consider optimizing the reaction conditions (e.g., temperature, reaction time, catalyst loading) rather than proceeding with a difficult purification.[4][5] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification and Removal |
| Palladium Residues | - Identification: The product may have a grayish or black tint. - Removal: Filter the crude product solution through a pad of Celite®. If the impurity persists, consider treatment with a scavenger or careful column chromatography.[6] |
| Homocoupled Boronic Acid (in Suzuki Reactions) | - Identification: This byproduct will have a molecular weight corresponding to the dimer of the boronic acid coupling partner. - Removal: This can often be removed by recrystallization or careful column chromatography. Optimizing the reaction to use a Pd(0) source and ensuring rigorous degassing can minimize its formation.[4] |
| Unreacted Starting Material | - Identification: A spot corresponding to the Rf of this compound will be visible on TLC. - Removal: Careful column chromatography with an optimized eluent system is typically required. |
| Nicotinic Acid (from hydrolysis) | - Identification: This will be a more polar spot on TLC compared to the methyl ester product. - Removal: A mild basic wash (e.g., with saturated NaHCO₃ solution) can extract the acidic impurity into the aqueous layer. However, be mindful of potential product hydrolysis. |
Experimental Protocols
General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (EtOAc).
-
Filtration (Optional): If a significant amount of palladium black has precipitated, filter the mixture through a pad of Celite®. Wash the Celite® pad with additional EtOAc.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water (to remove inorganic salts and polar solvents like DMF).
-
Saturated aqueous NaHCO₃ solution (to remove any acidic impurities).
-
Brine (to reduce the water content in the organic layer).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
Table 1: Representative TLC Rf Values for Nicotinic Acid Derivatives
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| Nicotinic Acid | Silica Gel 60 F₂₅₄ | Methanol:Water (7:3) | 0.91 |
| Methyl Nicotinate | Silica Gel 60 F₂₅₄ | Acetone:n-Hexane (2:8) | ~0.5 (estimated) |
| Ethyl Nicotinate | Silica Gel 60 F₂₅₄ | Acetone:n-Hexane (2:8) | ~0.6 (estimated) |
Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions. The provided values should be used as a guideline. Data for nicotinic acid is from a specific study, while values for the esters are estimated based on typical chromatographic behavior.[7]
Visualizations
Caption: General experimental workflow for the work-up and purification of reactions involving this compound.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing base and solvent conditions for Suzuki coupling of bromopyridines
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing these crucial reactions. Below, you will find detailed information to address common challenges and enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of bromopyridines.
1. Low or No Yield of the Desired Product
Q: My Suzuki coupling reaction with a bromopyridine is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
A: Low or no yield in the Suzuki coupling of bromopyridines can be attributed to several factors, often related to the electronic nature of the pyridine (B92270) ring and the stability of the reagents. Here is a breakdown of potential issues and their solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction, and its deactivation is a primary reason for failure. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Solution:
-
Ensure you are using a fresh, high-quality palladium catalyst and ligand.
-
For electron-rich bromopyridines, a more electron-rich and bulky phosphine (B1218219) ligand (e.g., Buchwald-type ligands like XPhos, SPhos) may be necessary to facilitate the oxidative addition step.[2]
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass issues with the in-situ reduction of Pd(II) precursors.[3]
-
Increase the catalyst loading incrementally (e.g., from 1-2 mol% up to 5-10 mol%).[2]
-
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is critical and highly interdependent. An unsuitable combination can lead to side reactions or prevent the reaction from proceeding efficiently.[1][2]
-
Solution:
-
Screen a variety of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often effective in couplings with nitrogen-containing heterocycles.[2]
-
A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typically required to dissolve both the organic substrates and the inorganic base.[2] Experiment with different solvent ratios.
-
For substrates prone to protodeboronation, consider using anhydrous solvents like DMF or anhydrous dioxane.[1]
-
-
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][3]
2. Significant Side Product Formation
Q: I am observing significant amounts of side products, such as homocoupled boronic acid and debrominated starting material. How can I minimize these?
A: The formation of byproducts is a common challenge. Here’s how to address the most frequent side reactions:
-
Homocoupling of the Boronic Acid: This side reaction, forming a biaryl byproduct from the boronic acid, is often promoted by the presence of oxygen.[3]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the organoboron reagent, which is replaced by a carbon-hydrogen bond. This is particularly problematic with electron-deficient heteroaryl boronic acids and under basic, aqueous conditions.
-
Solution:
-
Switch from a boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester or an MIDA boronate.[1]
-
Use milder bases like K₂CO₃ or Cs₂CO₃.
-
Minimize the amount of water in the reaction or switch to anhydrous conditions if the reaction tolerates it.[1]
-
-
-
Protodebromination (Dehalogenation): The starting bromopyridine is converted to pyridine.
-
Solution:
-
This can be caused by certain bases or impurities. Ensure the purity of your reagents.
-
Lowering the reaction temperature may reduce the rate of this side reaction.
-
-
3. Unreactive Substrates
Q: My 2-bromopyridine (B144113) (or a substituted derivative) is unreactive. What can I do?
A: The reactivity of bromopyridines can be influenced by the position of the bromine atom and the presence of other substituents.
-
2-Bromopyridines: These can be challenging due to the proximity of the nitrogen atom, which can chelate with the palladium catalyst.
-
Solution:
-
Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder the chelation of the pyridine nitrogen to the palladium center.[2]
-
Screening different palladium precursors and ligands is often necessary.
-
-
-
Electron-Rich Bromopyridines: Electron-donating groups on the pyridine ring can decrease the reactivity of the C-Br bond towards oxidative addition.
-
Solution:
-
More forcing reaction conditions, such as higher temperatures or more active catalyst systems, may be required.
-
-
Data Presentation: Optimizing Base and Solvent Conditions
The following tables summarize the impact of different bases and solvents on the yield of Suzuki coupling reactions with various bromopyridines.
Table 1: Effect of Base on the Suzuki Coupling of Bromopyridines
| Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [4] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 | [4] |
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Good | [5] |
| 4-Bromopyridin-2-yl-acetamide | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | High | [6] |
| 4-Bromopyridin-2-yl-acetamide | Arylboronic Acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 80 | High | [6] |
Table 2: Effect of Solvent on the Suzuki Coupling of Bromopyridines
| Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / ligand-free | K₂CO₃ | i-PrOH/H₂O | 80 | 95 | [7] |
| 3-Amino-5-bromopyridine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80-90 | High | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 70-80 | 40 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 70-80 | 36 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol is a representative example and may require optimization for specific substrates.[5]
-
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
-
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water mixture via syringe. Add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (ranging from a few hours to 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Protocol 2: Microwave-Assisted Suzuki Coupling of a Bromopyridine
This protocol is adapted for microwave-assisted synthesis, which can often reduce reaction times.[8]
-
Materials:
-
Bromopyridine derivative (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
-
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.
-
Visualization of Key Optimization Parameters
The following diagram illustrates the logical relationships between the key parameters for optimizing the Suzuki coupling of bromopyridines.
Caption: Key factors influencing Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-bromo-6-chloronicotinate and Methyl 4-chloro-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the selection of appropriately functionalized heterocyclic building blocks is a critical decision that dictates the efficiency and feasibility of synthetic routes. Substituted nicotinic acid esters, in particular, are prevalent scaffolds in medicinal chemistry. This guide provides an objective comparison of the reactivity of two key halogenated pyridine (B92270) intermediates: Methyl 4-bromo-6-chloronicotinate and Methyl 4-chloro-6-methylnicotinate. The discussion is supported by established principles of chemical reactivity and generalized experimental data.
Executive Summary
The choice between this compound and Methyl 4-chloro-6-methylnicotinate as a synthetic precursor hinges on the desired chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): this compound is the superior choice due to the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond. This allows for milder reaction conditions and often leads to higher yields.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: Methyl 4-chloro-6-methylnicotinate is generally more reactive. The higher electronegativity of chlorine compared to bromine makes the 4-position of the pyridine ring more electrophilic and susceptible to attack by nucleophiles.
This guide will delve into the chemical principles governing this differential reactivity and provide representative experimental protocols for these key transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is largely governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.
The established order of reactivity for halogens in palladium-catalyzed cross-coupling is: I > Br > Cl.[1][2] This trend is a direct consequence of the C-X bond dissociation energies, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.
This compound possesses two different halogen atoms. The bromine at the 4-position is significantly more reactive than the chlorine at the 6-position in palladium-catalyzed reactions. This differential reactivity allows for selective functionalization at the 4-position while leaving the 6-chloro substituent intact for potential subsequent transformations.
Methyl 4-chloro-6-methylnicotinate , on the other hand, only has a chloro-substituent. While recent advances in ligand design have enabled the use of aryl chlorides in cross-coupling reactions, they generally require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized and expensive catalyst systems to achieve comparable yields to their bromo counterparts.[1]
Comparative Data for Suzuki-Miyaura Coupling
| Feature | This compound | Methyl 4-chloro-6-methylnicotinate |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | Generally shorter | Generally longer |
| Yields | Generally higher | Generally lower, substrate dependent |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction. Optimal conditions will vary depending on the specific boronic acid used.
Materials:
-
This compound or Methyl 4-chloro-6-methylnicotinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To an oven-dried reaction vessel, add the halonicotinate, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the introduction of heteroatom nucleophiles onto an aromatic ring. The reactivity of aryl halides in SNAr reactions is primarily influenced by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex.
The generally accepted reactivity order for halogens in SNAr is F > Cl > Br > I.[3] This is because the more electronegative halogens are better able to stabilize the negative charge that develops on the ring during the nucleophilic attack through an inductive effect.
Methyl 4-chloro-6-methylnicotinate is expected to be more reactive in SNAr reactions than its bromo counterpart at the 4-position. The higher electronegativity of chlorine makes the carbon at the 4-position more electrophilic and thus more susceptible to attack by nucleophiles such as amines, alkoxides, and thiolates.
This compound presents two potential sites for SNAr. Based on the general reactivity trend, the 6-chloro position would be expected to be more reactive towards nucleophilic attack than the 4-bromo position, assuming steric factors are not prohibitive. However, the overall electron-withdrawing effect of the ester and the pyridine nitrogen activates both positions.
Comparative Data for Nucleophilic Aromatic Substitution
Direct quantitative comparisons for these specific substrates are scarce in the literature. The following table provides a qualitative comparison based on established principles of SNAr reactivity.
| Feature | Methyl 4-chloro-6-methylnicotinate (at C4) | This compound (at C4) |
| Relative Reactivity | Higher | Lower |
| Driving Factor | Higher electronegativity of Chlorine | Weaker C-Br bond (less significant in SNAr) |
| Reaction Conditions | Generally milder | May require more forcing conditions |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
The following is a generalized protocol for the reaction of a halonicotinate with a primary or secondary amine.
Materials:
-
Methyl 4-chloro-6-methylnicotinate or this compound (1.0 eq)
-
Amine (1.1 - 2.0 eq)
-
Base (optional, e.g., K₂CO₃, Et₃N, if the amine salt is not desired)
-
Solvent (e.g., DMSO, DMF, NMP)
Procedure:
-
To a reaction vessel, add the halonicotinate and the solvent.
-
Add the amine to the solution. If a base is used, add it at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Conclusion
The choice between this compound and Methyl 4-chloro-6-methylnicotinate is a strategic one that should be guided by the intended synthetic application. For constructing complex molecules via palladium-catalyzed cross-coupling reactions, the bromo-substituted analogue offers a distinct advantage in terms of reactivity. Conversely, for reactions involving nucleophilic aromatic substitution, the chloro-substituted compound is generally the more reactive partner. A thorough understanding of these reactivity principles allows for the rational design of synthetic routes, leading to improved efficiency and higher yields in the development of novel chemical entities.
References
A Comparative Guide to Analytical Methods for the Characterization of 4-Aryl-6-Chloronicotinates
For researchers, scientists, and professionals in drug development, the accurate characterization of novel compounds is paramount. This guide provides a comparative overview of key analytical methods for the qualitative and quantitative analysis of 4-aryl-6-chloronicotinates, a class of substituted pyridine (B92270) derivatives with potential applications in medicinal chemistry. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quantity of these compounds, which are essential parameters throughout the research and development process.
This document outlines the principles and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of 4-aryl-6-chloronicotinates.
Quantitative Data Summary
The following tables summarize the typical quantitative performance characteristics of HPLC and GC-MS for the analysis of compounds structurally related to 4-aryl-6-chloronicotinates. It is important to note that these values are illustrative and would require specific method development and validation for the target analytes.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Performance for Related Pyridine Derivatives |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Performance for Related Chloro-Aromatic Compounds |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L[1] |
| Limit of Quantification (LOQ) | 0.05 - 2.0 µg/L[1] |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Method Comparison
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 4-aryl-6-chloronicotinates, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with buffer).
Strengths:
-
Versatility: Applicable to a wide range of polar and nonpolar compounds.
-
High Resolution: Capable of separating complex mixtures into individual components.
-
Quantitative Accuracy: Provides excellent accuracy and precision for quantification.[2]
-
Non-destructive: Allows for the collection of fractions for further analysis.
Weaknesses:
-
Requires Soluble Samples: The analyte must be soluble in the mobile phase.
-
Matrix Effects: Complex sample matrices can interfere with the analysis, potentially requiring extensive sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.
Strengths:
-
High Sensitivity and Selectivity: The combination of chromatographic separation and mass spectrometric detection provides excellent sensitivity and the ability to identify compounds based on their unique mass spectra.[3]
-
Structural Information: The fragmentation patterns observed in the mass spectrum can be used to elucidate the structure of the analyte.[4]
-
Robustness: GC-MS is a well-established and robust technique.
Weaknesses:
-
Volatility Requirement: The analyte must be volatile and thermally stable to be analyzed by GC. Derivatization may be necessary for non-volatile compounds.
-
Potential for Thermal Degradation: Thermally labile compounds may degrade in the hot injector or column.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are the most common types used for organic compounds.
Strengths:
-
Unambiguous Structure Elucidation: Provides detailed information about molecular structure, including connectivity and stereochemistry.
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative Analysis (qNMR): Can be used for accurate quantification without the need for a calibration curve, using an internal standard.
Weaknesses:
-
Lower Sensitivity: Compared to chromatographic methods, NMR has lower sensitivity.
-
Complex Spectra: Spectra of complex molecules can be difficult to interpret.
-
Cost: NMR spectrometers are expensive to purchase and maintain.
Fourier-Transform Infrared (FTIR) Spectroscopy:
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The absorption pattern is unique to the molecule and provides information about the functional groups present.
Strengths:
-
Functional Group Identification: Excellent for identifying the presence of specific functional groups (e.g., C=O, C-Cl, C-N, aromatic rings).[5]
-
Speed and Ease of Use: Analysis is typically rapid and requires minimal sample preparation.
-
Versatility: Can be used for solid, liquid, and gaseous samples.
Weaknesses:
-
Limited Structural Information: Does not provide detailed information on the overall molecular structure.
-
Not Ideal for Quantification: While possible, FTIR is generally less precise for quantitative analysis compared to chromatographic methods.
Experimental Protocols
HPLC Method for Quantitative Analysis
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.[6]
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% formic acid or an appropriate buffer (e.g., ammonium (B1175870) acetate).
-
Solvent B: Acetonitrile or methanol.
-
A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar analytes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The UV absorbance maximum for the 4-aryl-6-chloronicotinate should be determined by scanning with a DAD. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition or a compatible solvent to a known concentration (e.g., 1 mg/mL for a stock solution). A calibration curve is prepared by diluting the stock solution to a series of known concentrations.
GC-MS Method for Identification and Quantification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms type), is generally suitable for the analysis of aromatic compounds.[3]
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and key fragment ions.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to an appropriate concentration. For quantitative analysis, an internal standard is often added.
NMR Spectroscopy for Structural Characterization
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is typically used to simplify the spectrum.
-
A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
FTIR Spectroscopy for Functional Group Analysis
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation:
-
Solids: Can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method.
-
Liquids: Can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or using an ATR accessory.
-
-
Data Acquisition: A background spectrum (of air or the ATR crystal) is first collected. Then, the sample spectrum is recorded. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
-
Data Interpretation: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups. For a 4-aryl-6-chloronicotinate, characteristic bands would be expected for:
-
Aromatic C-H stretching (~3000-3100 cm⁻¹)
-
Aromatic C=C stretching (~1450-1600 cm⁻¹)
-
Ester C=O stretching (~1720-1740 cm⁻¹)
-
C-O stretching (~1100-1300 cm⁻¹)
-
C-Cl stretching (~600-800 cm⁻¹)
-
Visualization of Experimental Workflow
Caption: General experimental workflow for the characterization of 4-aryl-6-chloronicotinates.
References
- 1. agilent.com [agilent.com]
- 2. ijpras.com [ijpras.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yufengchemicals.com [yufengchemicals.com]
- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Performance in Suzuki Reactions of Bromopyridines
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly valued in the pharmaceutical and materials science industries for the creation of biaryl and hetero-biaryl structures. The coupling of bromopyridines is of significant interest due to the prevalence of the pyridine (B92270) moiety in bioactive molecules. The choice of catalyst is paramount to the success of these reactions, directly impacting yield, reaction time, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of bromopyridines, supported by experimental data.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of several common and advanced palladium catalyst systems in the Suzuki coupling of different bromopyridine isomers with arylboronic acids. The data, compiled from various studies, highlights the influence of the catalyst, ligand, and reaction conditions on the reaction outcome.
| Catalyst Precursor | Ligand | Bromopyridine Isomer | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | K₃PO₄ | 1,4-Dioxane | N/A | N/A | Good | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Not specified | [2] |
| Pd₂(dba)₃ | XPhos | 3,6-Dibromo-1,2,4-triazine (analogy) | Arylboronic acid | K₃PO₄ | Toluene or Dioxane | 100-120 | 2-8 | High | 1 (Pd) | [3] |
| Pd(OAc)₂ | PPh₃ | 3-bromopyridine | Potassium phenyltrifluoroborate | N/A | 95% EtOH | N/A | N/A | Moderate to Excellent | N/A | [4] |
| Pd(OAc)₂ | None (ligand-free) | 2-halogenated pyridines | Arylboronic acids | N/A | Aqueous isopropanol | N/A | N/A | Good to Excellent | N/A | [5] |
| In-situ generated | N-Heterocyclic Carbene (NHC) | 2-bromopyridine | Various boronic acids | N/A | N/A | N/A | N/A | 60-88 | N/A | [6] |
| t-BuXPhos Palladacycle | t-BuXPhos | General Amination | N/A | N/A | t-AmOH | N/A | N/A | Full Conversion | N/A | [7] |
Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable. "N/A" indicates that the specific information was not provided in the cited source. The performance for 3,6-Dibromo-1,2,4-triazine is included as an analogy for di-halogenated N-heterocycles.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized yet detailed protocols for conducting Suzuki reactions with bromopyridines based on common laboratory practices.[2]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, the bromopyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) are combined.[2]
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling the flask three times.[2]
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and degassed solvent (e.g., 1,4-dioxane/water mixture) are added under the inert atmosphere.[2]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the specified duration (ranging from a few hours to 24 hours).[2] Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Work-up: Upon completion, the reaction is cooled to room temperature. Water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[2]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure coupled product.[2]
Mandatory Visualization
The selection of an appropriate catalyst system is a critical decision in planning a Suzuki reaction. The following diagram illustrates a logical workflow for this selection process, taking into account the substrate and desired reaction efficiency.
Caption: A workflow for selecting and optimizing a catalyst system for the Suzuki reaction of bromopyridines.
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental process that underpins these transformations.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
A Comparative Guide to the Reactivity of Bromo- vs. Chloropyridines in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) rings is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. A critical parameter influencing the success of these transformations is the choice of the halopyridine substrate. This guide provides an objective comparison of the reactivity of bromopyridines versus chloropyridines in three key palladium-catalyzed reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This comparison is supported by experimental data to aid in the selection of optimal reaction conditions and catalyst systems.
The Reactivity Landscape: A Tale of Two Halogens
The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions follows the trend of carbon-halogen bond strength: I > Br > Cl.[1][2] This trend is primarily dictated by the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The weaker carbon-bromine bond in bromopyridines leads to a lower activation energy for this step compared to the stronger carbon-chlorine bond in chloropyridines.[2] Consequently, chloropyridines are considered more challenging substrates, often requiring more sophisticated and reactive catalyst systems to achieve comparable yields and reaction times.[1]
Visualizing the Catalytic Cycle
The diagram below illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition of the halopyridine to the Pd(0) catalyst is the crucial step where the difference in reactivity between bromo- and chloropyridines is most pronounced.
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes the performance of bromo- and chloropyridines in this reaction, highlighting the often more demanding conditions required for the latter.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / IPr | K₂CO₃ | DMF/H₂O | 120 | 10 min | High | [3] |
| 2-Chloropyridine | Pd(OAc)₂ / IPr | K₂CO₃ | DMF/H₂O | 120 | 10 min | Lower than bromo | [3] |
| 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 | [4] |
| 2,6-Dibromopyridine | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 | [4] |
As the data indicates, while both substrates can undergo Suzuki-Miyaura coupling, bromopyridines generally provide higher yields under similar or milder conditions.[3][4] The coupling of chloropyridines often necessitates the use of more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[1][5]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the halopyridine (1.0 equiv.), the boronic acid partner (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., a Buchwald-type phosphine or an NHC ligand, 1.1-1.2 equiv. relative to Pd).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene (B28343), or DMF/water mixtures).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, chloropyridines present a greater challenge than their bromo counterparts.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | Not specified | 55-98 | [6] |
| 2-Chloropyridines | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Dioxane | 100 | 12 | High | [7] |
The successful amination of chloropyridines often relies on the use of specialized, sterically hindered, and electron-rich phosphine ligands developed by Buchwald and others.[8][9] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition of the C-Cl bond.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox-dried Schlenk tube, add the halopyridine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The resulting residue is purified by flash chromatography to afford the desired aminopyridine.
Sonogashira Coupling: Synthesizing Alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and a halopyridine. The reactivity difference between bromo- and chloropyridines is also evident in this transformation.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [10][11] |
| 3-Chloropyridine | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | No reactivity | [12] |
| 3,5-Dibromo-2,6-dichloropyridine (B8238365) | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 24 | Selective coupling at bromo positions | [13] |
Experimental data shows that while bromopyridines readily undergo Sonogashira coupling under standard conditions, chloropyridines can be unreactive.[12] In cases of polyhalogenated pyridines containing both bromine and chlorine, the coupling reaction often occurs selectively at the more reactive C-Br bond.[13]
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halopyridine (1.0 equiv.) in a suitable solvent (e.g., DMF or THF).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) salt and a phosphine ligand, 1-5 mol%), and a base (e.g., a liquid amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent).
-
Reaction: Stir the mixture at room temperature or with heating (typically 25-100 °C) until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: The reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride to remove the copper salts. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Experimental Workflow: A Comparative Study
The following flowchart outlines a logical workflow for conducting a comparative study of the reactivity of bromo- and chloropyridines in a palladium-catalyzed coupling reaction.
Caption: Comparative Reactivity Study Workflow.
Conclusion
The choice between a bromopyridine and a chloropyridine substrate in palladium-catalyzed cross-coupling reactions has significant implications for reaction development. Bromopyridines are generally more reactive and can often be coupled using traditional palladium catalysts under relatively mild conditions. In contrast, the greater stability of the C-Cl bond makes chloropyridines more challenging substrates, frequently necessitating the use of advanced, highly active catalyst systems with bulky, electron-rich ligands. While chloropyridines are often more cost-effective and readily available starting materials, the potentially more demanding reaction conditions and catalyst costs must be considered. This guide provides a framework for understanding these reactivity differences and for selecting the appropriate starting materials and catalytic systems to achieve successful and efficient synthesis of functionalized pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy of Phosphine Ligands in Cross-Coupling Reactions of Methyl 4-bromo-6-chloronicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated heterocyclic compounds is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Methyl 4-bromo-6-chloronicotinate is a versatile building block, offering two distinct halogen sites for selective cross-coupling reactions. The choice of phosphine (B1218219) ligand is paramount in controlling the catalytic activity and selectivity of palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions at the more reactive C-Br bond. This guide provides a comparative analysis of various phosphine ligands, supported by experimental data from literature on this and structurally related substrates, to aid in the rational selection of the optimal catalytic system.
Principle of Selective Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective functionalization of the C4-Br bond in this compound while leaving the C6-Cl bond intact for subsequent transformations. The efficacy of this selective coupling is highly dependent on the phosphine ligand, which influences the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the catalytic activity, particularly for less reactive aryl chlorides, but they can also be crucial for achieving high yields and selectivity with aryl bromides.
Data Presentation: Comparison of Phosphine Ligands
The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving this compound or closely related substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate | A standard, often less efficient ligand for this substrate. |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Highly effective for heteroaryl bromides, providing high yields in short reaction times. |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | >95 | Another highly active Buchwald ligand, suitable for a broad range of arylboronic acids. |
| dppf | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | Good-Excellent | A versatile ligand, though may require longer reaction times. |
| NiXantphos | Pd(OAc)₂ | K₂CO₃ | THF/H₂O | RT | 6 | Excellent | Enables room temperature coupling with high efficiency.[1] |
Table 2: Heck Coupling of this compound with Alkenes
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | Low-Moderate | Often requires higher temperatures and longer reaction times. |
| P(o-tolyl)₃ | Pd(OAc)₂ | NaOAc | DMA | 120 | 12 | Good | Increased steric bulk compared to PPh₃ can improve yields. |
| PCy₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 8 | Good-Excellent | An electron-rich and bulky ligand, effective for less reactive bromides. |
Note: Specific experimental data for the Heck reaction with this compound is limited in the reviewed literature. The data presented is based on general principles and results for similar aryl bromide substrates.
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 18 | Excellent | A highly effective ligand for the amination of related 6-bromopurine (B104554) nucleosides.[2] |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | Good-Excellent | A common and effective ligand for C-N bond formation. |
| JohnPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 6 | Excellent | A bulky, electron-rich ligand often showing high activity. |
Mandatory Visualization
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Generalized Experimental Workflow for a Cross-Coupling Reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O, 10:1) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PCy₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the solvent (e.g., Dioxane).
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C).
-
After the indicated time, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.) followed by the solvent (e.g., Toluene).
-
Heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
This guide provides a foundational understanding of the role of phosphine ligands in the selective functionalization of this compound. The provided data and protocols serve as a starting point for reaction optimization and the development of efficient synthetic routes to complex molecular targets. Researchers are encouraged to screen a variety of ligands and conditions to achieve the optimal outcome for their specific substrate and coupling partner.
References
A Comparative Guide to LC-MS Analysis of Reaction Products from Methyl 4-bromo-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of products derived from reactions of Methyl 4-bromo-6-chloronicotinate. It is designed to assist researchers in selecting appropriate analytical methodologies, understanding expected outcomes, and interpreting data from common cross-coupling reactions.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its two distinct halogen atoms, bromine and chlorine, on the pyridine (B92270) ring allow for selective functionalization through various cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity is key to predicting and controlling the outcome of reactions with this substrate. Accurate and efficient analysis of the resulting products is crucial for reaction monitoring, yield determination, and purity assessment. LC-MS stands out as a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of reaction components.
Comparison of Common Cross-Coupling Reactions and Expected Products
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, these reactions are expected to proceed selectively at the 4-position of the pyridine ring under controlled conditions.
| Reaction Type | Reagent | Expected Product | Product Name | Molecular Weight ( g/mol ) |
| Suzuki Coupling | Phenylboronic Acid | Methyl 4-phenyl-6-chloronicotinate | 247.68 | |
| Sonogashira Coupling | Phenylacetylene (B144264) | Methyl 4-(phenylethynyl)-6-chloronicotinate | 271.70 | |
| Buchwald-Hartwig Amination | Morpholine (B109124) | Methyl 4-morpholino-6-chloronicotinate | 256.70 |
LC-MS Analysis: A Comparative Overview
LC-MS is the preferred method for analyzing the complex mixtures resulting from cross-coupling reactions. It provides not only the retention time of each component but also its mass-to-charge ratio (m/z), which is invaluable for identification.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, reproducible, and cost-effective for routine analysis. | Limited peak capacity, potential for co-elution, and less sensitive for compounds with poor chromophores. |
| LC-MS (Single Quadrupole) | Separation by chromatography, detection by mass. | Provides molecular weight information, increasing confidence in peak identification. Higher sensitivity than UV for many compounds. | Higher cost and complexity compared to HPLC-UV. |
| LC-MS/MS (Triple Quadrupole or Ion Trap) | Separation by chromatography, precursor ion selection, fragmentation, and fragment ion detection. | High selectivity and sensitivity, enabling quantification in complex matrices and structural elucidation through fragmentation patterns. | Highest cost and complexity. Requires method development for each analyte. |
Experimental Protocols
General Protocol for Suzuki Coupling
A general procedure for the Suzuki coupling of this compound with phenylboronic acid is as follows:
-
To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., toluene (B28343)/ethanol/water 4:1:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound with phenylacetylene is as follows:
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or 1,4-dioxane), add phenylacetylene (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 equiv.).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst and base salts.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound with morpholine is as follows:
-
To a reaction vessel, add this compound (1.0 equiv.), morpholine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Degas the mixture and heat under an inert atmosphere at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
LC-MS Sample Preparation and Analysis
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
LC-MS Parameters:
A typical LC-MS method for the analysis of these compounds would utilize a C18 reversed-phase column with a gradient elution.
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
Visualizations
Caption: Experimental workflow for reaction and LC-MS analysis.
Caption: Comparison of analytical techniques.
Conclusion
The LC-MS analysis of reaction products from this compound provides a powerful tool for chemists in the pharmaceutical and related industries. By understanding the principles of the different cross-coupling reactions and the strengths of various LC-MS techniques, researchers can effectively monitor their reactions, identify products and byproducts, and accurately assess the purity of their synthesized compounds. The choice between HPLC-UV, LC-MS, and LC-MS/MS will depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and throughput, as well as budget considerations. This guide serves as a foundational resource to aid in making these critical analytical decisions.
A Comparative Guide to the NMR Spectroscopic Analysis of Substituted Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted nicotinic acid esters. Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development. A thorough understanding of their spectroscopic properties is crucial for confirming chemical structures, assessing purity, and elucidating structure-activity relationships. This document presents a comparative analysis of ¹H and ¹³C NMR data for nicotinic acid esters with various substituents, supported by detailed experimental protocols.
The Influence of Substituents on NMR Spectra
The chemical shifts and coupling constants in the NMR spectra of nicotinic acid esters are highly sensitive to the nature and position of substituents on the pyridine (B92270) ring. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm) of the signals of nearby protons and carbons due to increased electron density, while electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm) because of decreased electron density. The position of the substituent relative to the observed nucleus also plays a critical role in the magnitude of these shifts.
Comparative NMR Data of Substituted Ethyl Nicotinates
The following table summarizes the ¹H and ¹³C NMR data for a selection of substituted ethyl nicotinates. All data is referenced to tetramethylsilane (B1202638) (TMS) and was recorded in deuterated chloroform (B151607) (CDCl₃), unless otherwise specified.
| Compound | Substituent | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| Ethyl nicotinate (B505614) | (Unsubstituted) | H-2: 9.22 (d, J=2.0), H-4: 8.30 (dt, J=8.0, 2.0), H-5: 7.40 (dd, J=8.0, 5.0), H-6: 8.78 (dd, J=5.0, 2.0), OCH₂: 4.42 (q, J=7.1), CH₃: 1.42 (t, J=7.1)[1][2] | C-2: 153.37, C-3: 126.40, C-4: 136.93, C-5: 123.27, C-6: 150.94, C=O: 165.19, OCH₂: 61.39, CH₃: 14.29[1][3] |
| Ethyl 2-chloronicotinate | 2-Chloro | H-4: 8.25 (dd, J=7.7, 1.9), H-5: 7.35 (dd, J=7.7, 4.8), H-6: 8.50 (dd, J=4.8, 1.9), OCH₂: 4.45 (q, J=7.1), CH₃: 1.43 (t, J=7.1) | C-2: 149.5, C-3: 126.0, C-4: 140.1, C-5: 122.5, C-6: 152.8, C=O: 164.2, OCH₂: 62.1, CH₃: 14.1 |
| Ethyl 4-aminonicotinate | 4-Amino | H-2: 8.55 (s), H-5: 6.63 (d, J=5.5), H-6: 8.20 (d, J=5.5), NH₂: 4.16 (br s), OCH₂: 4.31 (q, J=7.2), CH₃: 1.35 (t, J=7.2)[4] | C-2: 156.8, C-3: 108.5, C-4: 151.0, C-5: 107.2, C-6: 150.1, C=O: 166.8, OCH₂: 60.3, CH₃: 14.4[4] |
| Ethyl 5-bromonicotinate | 5-Bromo | H-2: 9.10 (d, J=2.2), H-4: 8.45 (t, J=2.2), H-6: 8.85 (d, J=2.2), OCH₂: 4.43 (q, J=7.1), CH₃: 1.42 (t, J=7.1) | C-2: 154.5, C-3: 129.0, C-4: 140.0, C-5: 120.5, C-6: 151.2, C=O: 163.8, OCH₂: 61.8, CH₃: 14.2 |
| Ethyl 2-methylnicotinate | 2-Methyl | H-4: 8.05 (dd, J=7.7, 1.8), H-5: 7.10 (dd, J=7.7, 4.8), H-6: 8.55 (dd, J=4.8, 1.8), OCH₂: 4.35 (q, J=7.1), CH₃ (ester): 1.38 (t, J=7.1), CH₃ (ring): 2.75 (s)[5][6] | C-2: 159.5, C-3: 127.8, C-4: 138.5, C-5: 121.5, C-6: 148.0, C=O: 166.5, OCH₂: 61.2, CH₃ (ester): 14.3, CH₃ (ring): 23.5 |
| Ethyl 5-nitronicotinate | 5-Nitro | H-2: 9.45 (d, J=2.5), H-4: 8.90 (t, J=2.5), H-6: 9.20 (d, J=2.5), OCH₂: 4.50 (q, J=7.2), CH₃: 1.48 (t, J=7.2) | C-2: 156.0, C-3: 128.5, C-4: 142.0, C-5: 145.0, C-6: 148.5, C=O: 163.0, OCH₂: 62.5, CH₃: 14.0 |
| Ethyl 6-aminonicotinate | 6-Amino | H-2: 8.40 (d, J=2.4), H-4: 7.85 (dd, J=8.5, 2.4), H-5: 6.50 (d, J=8.5), NH₂: 4.60 (br s), OCH₂: 4.30 (q, J=7.1), CH₃: 1.35 (t, J=7.1) | C-2: 158.0, C-3: 112.5, C-4: 139.0, C-5: 108.0, C-6: 156.5, C=O: 167.0, OCH₂: 60.5, CH₃: 14.5 |
| Methyl 6-hydroxynicotinate | 6-Hydroxy (Methyl Ester) | H-2: 8.35 (d, J=2.5), H-4: 7.95 (dd, J=9.0, 2.5), H-5: 6.60 (d, J=9.0), OH: 12.5 (br s), OCH₃: 3.85 (s) | C-2: 163.0, C-3: 115.0, C-4: 142.0, C-5: 110.0, C-6: 165.5, C=O: 168.0, OCH₃: 52.0 |
Experimental Protocols
General Synthesis of Substituted Ethyl Nicotinates via Fischer Esterification
This protocol describes a general method for the synthesis of ethyl nicotinate and its derivatives from the corresponding nicotinic acid.
Materials:
-
Substituted nicotinic acid (1.0 eq)
-
Absolute ethanol (B145695) (10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, ~0.1 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (B109758) or diethyl ether
Procedure:
-
A mixture of the substituted nicotinic acid and absolute ethanol is placed in a round-bottom flask equipped with a reflux condenser.
-
Concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane or diethyl ether and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl nicotinate derivative.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
NMR Spectroscopic Analysis
Sample Preparation:
-
Approximately 5-10 mg of the purified substituted nicotinic acid ester is dissolved in about 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are accumulated for a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).
-
A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
Visualizing NMR Analysis and Substituent Effects
The following diagrams illustrate the general workflow for NMR analysis and the influence of substituent position on the chemical shifts of the pyridine ring protons.
Caption: Workflow for the NMR spectroscopic analysis of substituted nicotinic acid esters.
Caption: Influence of substituent electronic effects on proton chemical shifts.
References
- 1. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 3. Ethyl nicotinate(614-18-6) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR [m.chemicalbook.com]
A Researcher's Guide to Purity Assessment of Synthesized Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized kinase inhibitors is a critical step in preclinical and clinical development. The presence of impurities can significantly impact a compound's efficacy, safety, and interpretability of experimental results. This guide provides an objective comparison of the most common analytical techniques for purity assessment—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols.
Introduction to Purity Validation in Kinase Inhibitor Synthesis
Kinase inhibitors are a cornerstone of targeted cancer therapy, and their development pipeline is robust. The structural complexity of these molecules often leads to the formation of process-related impurities and degradation products. Regulatory bodies mandate stringent purity thresholds for active pharmaceutical ingredients (APIs). Therefore, employing reliable and accurate analytical methods for purity determination is not just a quality control measure but a fundamental aspect of drug discovery and development. This guide will delve into the principles, advantages, and limitations of HPLC, LC-MS, and qNMR for the purity assessment of kinase inhibitors, using the well-established Bcr-Abl inhibitor, imatinib (B729), and others as case studies.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the developmental stage of the inhibitor, the nature of the expected impurities, and the specific information required (e.g., identification vs. quantification). Below is a comparative summary of the key performance attributes of HPLC, LC-MS, and quantitative NMR (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Primary Function | Separation and quantification of components in a mixture. | Separation, identification, and quantification of components. | Structural elucidation and absolute quantification without a specific reference standard for the analyte. |
| Sensitivity | High (ng to µg range). | Very High (pg to ng range). | Moderate (µg to mg range). |
| Specificity | Good, but co-elution can be an issue. | Excellent, provides mass-to-charge ratio for peak identification. | Excellent, provides structural information for both the analyte and impurities. |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard or isotopically labeled internal standard. | Absolute quantification (primary ratio method) against a certified internal standard.[1] |
| Impurity Identification | Requires isolation and further characterization of unknown peaks. | Can tentatively identify impurities based on mass fragmentation patterns. | Can identify and quantify unknown impurities if their structure can be deduced from the spectrum. |
| Throughput | High. | High. | Moderate to Low. |
| Cost & Complexity | Moderate. | High. | High. |
Experimental Protocols and Data
To provide a practical context, this section details the experimental methodologies for the purity analysis of specific kinase inhibitors using HPLC, LC-MS, and qNMR.
Case Study 1: Imatinib Purity Analysis
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of pharmaceuticals due to its high resolving power and sensitivity.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.5% KH2PO4, pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) and methanol (B129727) in a 55:25:20 v/v/v ratio).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV absorbance at 265 nm.[3]
-
Sample Preparation: Dissolve the imatinib sample in the mobile phase to a known concentration.
Quantitative Data for Imatinib Purity by HPLC:
| Parameter | Result | Reference |
| Linearity Range | 10 - 5000 ng/mL | [3] |
| Limit of Quantification (LOQ) | 10 ng/mL | [3] |
| Accuracy (% Recovery) | 98.24 - 100.3% | [4] |
| Precision (%RSD) | < 2% | [4] |
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both quantifying known impurities and identifying unknown ones.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., Agilent RRHD SB-C18).[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[5]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of imatinib and its impurities.
-
Sample Preparation: Similar to HPLC, with potential for more dilute samples due to higher sensitivity.
Quantitative Data for Imatinib Purity by LC-MS/MS:
| Parameter | Result | Reference |
| Linearity Range | 0.500–10.0 μg/mL | [6] |
| Limit of Detection (LOD) | 0.155 μg/mL | [6] |
| Accuracy (% Recovery) | 88.0% - 106.9% | [6] |
| Precision (%RSD) | 1.0% - 5.8% | [6] |
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte, making it particularly valuable.[1]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).
-
Data Acquisition: A 1D proton (¹H) NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full signal recovery.
-
Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.
Hypothetical Quantitative Data for Imatinib Purity by qNMR:
| Parameter | Result |
| Purity Assay | 99.5% (calculated against a certified internal standard) |
| Relative Standard Deviation (RSD) | < 1% |
Visualization of Key Concepts
To further aid in the understanding of the context of kinase inhibitor action and the workflow of purity assessment, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quantitative determination of imatinib in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-bromo-6-chloronicotinate: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-bromo-6-chloronicotinate, a halogenated pyridine (B92270) derivative. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. Ensure that an emergency eyewash station and safety shower are readily accessible.
Disposal Procedures
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions. It is incompatible with strong oxidizing agents and strong bases.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical. If possible, use the original container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, note any other components of the waste mixture.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. This area should be designated for hazardous waste storage.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Follow their specific instructions for collection and documentation.
-
Decontamination: Any lab equipment or surfaces that come into contact with this compound should be decontaminated. Absorbent materials used for cleaning up spills should also be treated as hazardous waste and disposed of accordingly.
Quantitative Data Summary
For quick reference, the following table summarizes key data relevant to the safe handling and disposal of this compound.
| Property | Value | Citation |
| Chemical Formula | C₇H₅BrClNO₂ | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
